Anthrose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Anthrose: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the unusual sugar anthrose, a key component of the Bacillus anthracis exosporium. The document details its chemical structure, biological function, biosynthetic pathway, and methods for its analysis, serving as a valuable resource for researchers in microbiology, immunology, and drug development.
Chemical Structure and Function of this compound
This compound, chemically identified as 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-d-glucose , is a unique monosaccharide found as the terminal sugar on the pentasaccharide chains of the BclA glycoprotein.[1][2] This glycoprotein is the primary component of the hair-like nap of the exosporium, the outermost layer of Bacillus anthracis spores.
The structure of this compound is significant for several reasons:
-
Antigenicity: The oligosaccharide chains containing this compound are exposed on the spore surface and are highly immunogenic.[2] This makes this compound a specific antigenic determinant for B. anthracis spores and a target for the host immune system.
-
Specificity: this compound appears to be largely specific to B. anthracis, making it a valuable biomarker for the development of specific detection methods and targeted therapies.[2]
-
Pathogenesis and Spore Survival: The exosporium, and by extension its glycosylation with this compound-containing oligosaccharides, plays a crucial role in the survival of the spore and its initial interactions with the host environment.[2]
Physicochemical Properties of this compound
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available and calculated properties.
| Property | Value | Source |
| Chemical Name | 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-d-glucose | |
| Molecular Formula | C₁₂H₂₃NO₅ | Calculated |
| Molecular Weight | 261.32 g/mol | Calculated |
| Mass Spectrometry (Positive-ion CI) | Molecular Ion (M⁺): m/z 436 (derivatized); Base Peak (M - methanol): m/z 404 | |
| Melting Point | Not reported in the literature | |
| Specific Rotation | Not reported in the literature |
The Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process encoded by the antABCD operon in Bacillus anthracis. This pathway utilizes precursors from leucine catabolism and L-rhamnose biosynthesis.
The key enzymatic steps are as follows:
-
Substrate Provision: The pathway begins with methylcrotonyl-CoA (from leucine catabolism) and dTDP-4-keto-6-deoxy-α-D-glucose (an intermediate in rhamnose biosynthesis).
-
Enzymatic Conversions: The four enzymes encoded by the antABCD operon catalyze a series of reactions to synthesize the final this compound molecule.
-
Glycosyltransfer: Following its synthesis, this compound is incorporated into the growing pentasaccharide chain on the BclA glycoprotein.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Isolation and Purification of B. anthracis Spores
-
Cultivation: Grow B. anthracis strains in a suitable sporulation medium (e.g., Difco sporulation medium) at 37°C with shaking until sporulation is complete (typically 48 hours).
-
Harvesting: Collect spores by centrifugation.
-
Washing: Wash the spores extensively with cold, sterile deionized water.
-
Purification: Sediment the spores through a density gradient (e.g., 20% and 50% Renografin) to separate them from vegetative cell debris.
-
Final Washes: Wash the purified spores again extensively with cold, sterile deionized water.
Extraction of BclA Glycoprotein
-
Extraction Buffer: Prepare an extraction buffer containing 50 mM Tris-HCl (pH 10), 8 M urea, and 2% 2-mercaptoethanol.
-
Extraction: Resuspend purified spores in the extraction buffer and heat at 90°C for 15 minutes.
-
Separation: Centrifuge the mixture to pellet the spores. The supernatant contains the extracted glycoproteins.
-
Concentration and Buffer Exchange: Use a centrifugal filter device (e.g., >100-kDa cutoff) to concentrate the supernatant and exchange the buffer to a suitable buffer like PBS.
Hydrolysis of Glycoprotein for Monosaccharide Analysis
-
Acid Hydrolysis: Treat the purified glycoprotein or spore sample with an appropriate acid (e.g., 2 M trifluoroacetic acid or 6 M HCl) at a specific temperature and duration (e.g., 100°C for 4-6 hours) to cleave the glycosidic bonds and release the monosaccharides.
-
Neutralization: Neutralize the acidic hydrolysate.
-
Derivatization (for GC-MS): The released monosaccharides are often derivatized (e.g., alditol acetates) to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Analysis of this compound by Mass Spectrometry and NMR
A general workflow for the analysis of this compound is depicted below.
Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, the sample is injected into a GC-MS system. The retention time and the mass spectrum of the derivatized this compound are compared to standards for identification and quantification.
-
Chemical Ionization (CI): This technique can be used to minimize fragmentation and obtain the molecular ion of the derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified and hydrolyzed monosaccharide sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Structural Elucidation: The chemical shifts, coupling constants, and correlations in the NMR spectra are used to determine the detailed chemical structure of this compound.
Conclusion
This compound is a fascinating and biologically important monosaccharide with a unique structure and a critical role in the biology of Bacillus anthracis. Its specificity makes it a prime target for the development of novel diagnostics, vaccines, and therapeutics against anthrax. This guide provides a foundational understanding of this compound and detailed protocols to aid researchers in their investigations of this and other unusual bacterial sugars. Further research into the precise roles of this compound in host-pathogen interactions and the development of inhibitors for its biosynthetic pathway could lead to significant advancements in combating this deadly pathogen.
References
An In-depth Technical Guide to the Discovery and Significance of Anthrose in Bacillus anthracis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthrose is a unique branched-chain monosaccharide discovered as the terminal sugar on the major glycoprotein, BclA, of the Bacillus anthracis exosporium. Its structure, 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, is not known to occur elsewhere in nature, making it a highly specific biomarker for this pathogenic bacterium. The biosynthesis of this compound is governed by the antABCD operon, which encodes the enzymes responsible for its synthesis from a dTDP-glucose precursor. While the entire BclA glycoprotein is implicated in the initial interactions between the spore and the host immune system, the precise role of the terminal this compound residue in pathogenesis is an area of ongoing investigation. Evidence suggests that the complete glycosylation of BclA, including the presence of this compound, may modulate the spore's interaction with host cells, potentially preventing non-specific binding and directing it towards macrophages. This guide provides a comprehensive overview of the discovery, structure, biosynthesis, and significance of this compound, including detailed experimental protocols and a quantitative analysis of its composition within the BclA oligosaccharide.
Discovery and Structural Elucidation of this compound
The discovery of this compound is a direct result of the detailed biochemical characterization of the Bacillus anthracis spore's exosporium, a loose-fitting outer layer. The filaments that form the nap of the exosporium are primarily composed of a highly immunogenic glycoprotein named BclA (Bacillus collagen-like protein of anthracis).
In 2004, a research group led by Charles L. Turnbough, Jr., and Donald G. Pritchard conducted a detailed analysis of the oligosaccharide side chains of BclA.[1] They observed that the central collagen-like region of BclA was heavily glycosylated with O-linked oligosaccharides.[1] Through a series of sophisticated analytical techniques, they identified two primary oligosaccharide structures released from BclA: a tetrasaccharide and a disaccharide.[1]
The structural analysis of the larger tetrasaccharide revealed the presence of a novel, previously undescribed monosaccharide at its non-reducing terminus.[1] Using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, they determined its unique structure to be 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucopyranose.[1] In recognition of its discovery on Bacillus anthracis, they named this novel sugar This compound .
The complete structure of the this compound-containing tetrasaccharide was determined to be: This compound-(1→3)-α-L-Rhamnopyranosyl-(1→3)-α-L-Rhamnopyranosyl-(1→2)-L-Rhamnopyranose
This tetrasaccharide, along with a smaller disaccharide, is linked to the BclA protein backbone via an N-acetylgalactosamine (GalNAc) residue, which is lost during the hydrazinolysis procedure used for oligosaccharide release. The discovery that this compound was present in B. anthracis but not in the closely related species Bacillus cereus or Bacillus thuringiensis immediately highlighted its potential as a species-specific biomarker.
Data Presentation: Monosaccharide Composition of BclA Glycoprotein
While precise molar ratios can vary slightly between different strains and culture conditions, analysis of the BclA glycoprotein has established the fundamental composition of its oligosaccharide side chains. The data presented below is a composite representation from multiple studies.
| Monosaccharide Component | Molar Ratio (Normalized to GalNAc) | Location in Oligosaccharide |
| N-Acetylgalactosamine (GalNAc) | 1 | Linkage to BclA protein backbone |
| L-Rhamnose (Rha) | 3 | Forms the core of the tetrasaccharide and disaccharide |
| This compound | 1 | Terminal non-reducing end of the tetrasaccharide |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process encoded by a dedicated gene cluster. Following the discovery of this compound, researchers identified a plausible biosynthetic pathway and subsequently located the responsible genes in the B. anthracis genome. A four-gene operon, designated antABCD , was identified as essential for this compound synthesis.
The proposed pathway begins with dTDP-D-glucose, a common precursor in bacterial sugar biosynthesis. The key enzymatic steps are as follows:
-
Dehydration: The pathway is initiated by a dehydratase.
-
Amination: An aminotransferase introduces an amino group at the C-4 position.
-
Acylation: An acyltransferase attaches the 3-hydroxy-3-methylbutanoyl side chain to the C-4 amino group. This side chain is derived from leucine metabolism.
-
Methylation: An O-methyltransferase adds a methyl group to the C-2 hydroxyl group.
The antABCD operon encodes the enzymes responsible for these transformations:
-
antA : Encodes a β-methylcrotonyl-CoA hydratase-like enzyme, involved in the formation of the acyl side chain.
-
antB : Encodes a glycosyltransferase.
-
antC : Encodes an aminotransferase.
-
antD : Encodes an N-acyltransferase.
Deletion of the antA, antC, or antD genes results in the absence of this compound on the BclA glycoprotein, confirming their essential role in the biosynthetic pathway.
Visualization: this compound Biosynthetic Pathway
References
The Biological Role of Anthrose on the Surface of Bacterial Spores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthrose is a unique monosaccharide found exclusively on the surface of Bacillus anthracis spores, the causative agent of anthrax. This sugar is the terminal residue of a pentasaccharide that decorates the major exosporium glycoprotein, BclA. The presence of this compound has significant implications for the interaction of the spore with its host, influencing immune recognition, adhesion, and potentially germination. This technical guide provides an in-depth overview of the biological role of this compound, its biosynthesis, and its potential as a target for diagnostics and therapeutics. We present available data, detail relevant experimental protocols, and provide visualizations of key pathways and processes to facilitate a comprehensive understanding of this critical virulence factor.
Introduction: The Architecture of the Bacillus anthracis Spore Surface
The dormant endospore of Bacillus anthracis is a highly resilient structure responsible for the transmission of anthrax.[1] Its outermost layer, the exosporium, is a complex structure composed of a paracrystalline basal layer and an external hair-like nap.[2][3] This nap is primarily composed of the glycoprotein BclA, which is heavily glycosylated with oligosaccharide side chains.[2][3] A key feature of this glycosylation is the presence of a unique terminal sugar, this compound.
The pentasaccharide decorating BclA has the following structure: this compound-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-L-Rhamnose-(1→?)-N-acetylgalactosamine, which is O-linked to the protein backbone. The presence of this unique sugar makes it a key molecule in the biology of B. anthracis and a potential target for species-specific interventions.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex enzymatic process encoded by the antABCD operon. Inactivation of the genes within this operon leads to the absence or alteration of this compound on the spore surface. The proposed pathway involves four key enzymatic steps.
Enzymatic Steps and Genes
| Gene | Enzyme Name (Predicted) | Confirmed Activity | Effect of Inactivation |
| antA | Enoyl-CoA hydratase | β-methylcrotonyl-CoA hydratase activity | Appearance of this compound analogs with shorter side chains. |
| antB | dTDP-β-L-rhamnose α-1,3-L-rhamnosyl transferase | Attaches the fourth rhamnose residue of the pentasaccharide. | BclA is glycosylated with only trisaccharides. |
| antC | Aminotransferase | Aminotransferase activity | Disappearance of pentasaccharides and appearance of a tetrasaccharide lacking this compound. |
| antD | N-acyltransferase | N-acyltransferase activity | Disappearance of pentasaccharides and appearance of a tetrasaccharide lacking this compound. |
Visualization of the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound encoded by the antABCD operon.
Biological Role of this compound
The presence of this compound on the spore surface plays a multifaceted role in the interaction of B. anthracis with its host.
Interaction with the Host Immune System
The exosporium, and specifically its glycosylation, is a primary point of contact with host immune cells. While the spore is not immunologically inert, the exosporium appears to mask some epitopes, modulating the immune response. The removal of the exosporium leads to a more robust cytokine response from macrophages.
While direct quantitative data on the binding of this compound to specific lectins or immune receptors is limited, the rhamnose residues within the BclA oligosaccharide have been shown to interact with CD14 on macrophages, which acts as a co-receptor for spore binding by Mac-1. The role of the terminal this compound in this interaction is an area of active research.
Table 2: Qualitative Impact of Exosporium on Macrophage Cytokine Response
| Cytokine | Response to Spores with Exosporium (exo+) | Response to Spores without Exosporium (exo-) |
| IL-1β | Strong induction | 2- to 3-fold higher induction than exo+ |
| TNF-α | Strong induction | 2- to 3-fold higher induction than exo+ |
| IFN-β | Induction observed | 2- to 3-fold higher induction than exo+ |
Adhesion to Host Cells
The BclA glycoprotein is implicated in the adhesion of spores to host cells. Interestingly, a bclA mutant of B. anthracis exhibits increased adherence to epithelial cells, fibroblasts, and endothelial cells, but not to macrophages. This suggests that BclA, and by extension its glycosylation with this compound, may play a role in directing the spore towards professional phagocytes while preventing non-specific binding to other cell types.
Role in Germination
While the primary drivers of germination are specific nutrient germinants, the structure of the spore coat and exosporium can influence this process. The precise role of this compound in germination is not fully elucidated, but alterations in the exosporium structure due to the absence of this compound could potentially affect the accessibility of germinant receptors.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound and its biological role.
Preparation of Bacillus anthracis Spores
-
Growth and Sporulation: B. anthracis strains are typically grown overnight in Luria-Bertani (LB) broth. For sporulation, the bacteria are streaked onto a sporulating medium such as Arret and Kirchbaum agar and incubated for an extended period (e.g., 3 weeks at 30°C).
-
Harvesting and Purification: Spores are harvested by washing the agar slants with sterile, chilled deionized water. The suspension is then centrifuged, and the pellet is resuspended in chilled water. To kill any remaining vegetative cells, the spore suspension is heat-treated (e.g., 65°C for 30 minutes).
Generation of this compound-Deficient Mutants
-
Directed Gene Knockout: this compound-deficient mutants are generated by targeted deletion of genes within the antABCD operon. This is typically achieved through homologous recombination using a suicide vector containing flanking regions of the target gene and an antibiotic resistance cassette.
-
Transformation: The constructed plasmid is introduced into B. anthracis via electroporation.
-
Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. The successful knockout of the target gene is confirmed by PCR and sequencing.
Caption: Workflow for generating this compound-deficient B. anthracis mutants.
Extraction and Analysis of Spore Glycoproteins
-
Extraction: Spore glycoproteins, including BclA, can be extracted from purified spores using a urea-based buffer (e.g., 50 mM Tris-HCl, pH 10, 8 M urea, 2% 2-mercaptoethanol) at 90°C for 15 minutes.
-
Purification: The extracted proteins are separated from spore debris by centrifugation. The supernatant can be further purified and concentrated using filtration devices with a high molecular weight cutoff (e.g., >100 kDa).
-
Analysis: The extracted glycoproteins are analyzed by SDS-PAGE. Specific staining methods for glycoproteins are often required as BclA does not stain well with conventional Coomassie blue. Mass spectrometry is used to identify the proteins and characterize their glycosylation patterns.
Macrophage Interaction Assays
-
Cell Culture: Macrophage-like cell lines (e.g., RAW264.7) or primary macrophages are cultured in appropriate media.
-
Spore Labeling: For flow cytometry-based assays, spores can be pre-labeled with a fluorescent dye (e.g., Alexa Fluor 488) that reacts with primary amines on the spore surface.
-
Infection: Macrophages are incubated with spores at a defined multiplicity of infection (MOI).
-
Analysis of Phagocytosis: The association and internalization of spores can be quantified using flow cytometry. Trypan blue can be used to quench the fluorescence of extracellularly bound spores, allowing for the specific measurement of internalized spores.
-
Cytokine Analysis: The production of cytokines by macrophages in response to spore interaction can be measured from the cell culture supernatant using ELISA.
Caption: Experimental workflow for macrophage interaction assays with B. anthracis spores.
Future Directions and Conclusion
The unique presence of this compound on the surface of B. anthracis spores makes it a compelling target for the development of novel diagnostics, therapeutics, and vaccines. Future research should focus on elucidating the precise molecular interactions between this compound and host cell receptors to better understand its role in immune evasion and pathogenesis. The development of high-affinity ligands or antibodies that specifically target this compound could lead to improved methods for the rapid and specific detection of B. anthracis spores. Furthermore, understanding the enzymatic machinery of this compound biosynthesis in detail may pave the way for the development of inhibitors that could prevent the proper assembly of the exosporium, potentially rendering the spores more susceptible to host defenses. This technical guide provides a solid foundation for researchers to delve deeper into the fascinating biology of this unique bacterial sugar and its implications for human health.
References
- 1. Bacillus anthracis Edema Factor Substrate Specificity: Evidence for New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bacillus anthracis Spore Structures in Macrophage Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Response to Infection with Bacillus anthracis Spores - PMC [pmc.ncbi.nlm.nih.gov]
Anthrose as a potential biomarker for specific anthrax detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacillus anthracis, the causative agent of anthrax, poses a significant threat due to the stability and high mortality rate associated with its spores. The development of rapid, specific, and sensitive detection methods is paramount for timely intervention and containment. This technical guide explores the potential of anthrose, a unique monosaccharide found in the exosporium of B. anthracis spores, as a highly specific biomarker for anthrax detection. This document provides a comprehensive overview of the underlying biochemistry of this compound, detailed experimental protocols for its detection, quantitative data from various detection methodologies, and insights into relevant biological pathways for therapeutic development.
Introduction
The exosporium, the outermost layer of the Bacillus anthracis spore, is rich in glycoproteins, with BclA being the most prominent. A key feature of BclA is its extensive glycosylation with a pentasaccharide, the terminal sugar of which is the novel monosaccharide this compound (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose). The presence of this compound appears to be highly specific to B. anthracis, making it an attractive target for the development of specific diagnostic assays. This guide delves into the technical details of leveraging this compound as a biomarker for anthrax detection, providing researchers and drug development professionals with the necessary information to advance research and development in this critical area.
The this compound Biosynthesis and BclA Glycosylation Pathway
The biosynthesis of this compound and its subsequent incorporation into the BclA glycoprotein is a multi-step enzymatic process. Understanding this pathway is crucial for identifying potential targets for diagnostic assays and therapeutic intervention.
This compound Biosynthesis
The synthesis of this compound is a complex pathway involving several enzymatic steps, starting from a common sugar precursor. While the complete pathway is still under investigation, key enzymatic activities have been identified.
BclA Glycosylation
The BclA protein contains a collagen-like region (CLR) with numerous GXX repeats, which serve as sites for O-linked glycosylation. The pentasaccharide containing the terminal this compound is attached to serine and threonine residues within this region.
Anthrax Toxin Signaling Pathway
For drug development professionals, understanding the mechanism of anthrax toxicity is critical. The tripartite anthrax toxin, consisting of Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF), disrupts host cellular signaling pathways, leading to cell death and tissue damage.
Detection Methodologies for this compound
Several analytical techniques can be employed for the detection of this compound, either directly or indirectly by targeting the this compound-containing oligosaccharide on the spore surface.
Immunoassays
Immunoassays utilizing monoclonal antibodies (mAbs) specific to the this compound-containing tetrasaccharide have shown promise for the sensitive and specific detection of B. anthracis spores.
Table 1: Performance of this compound-Based Immunoassays
| Assay Type | Target | Limit of Detection (LOD) | Specificity | Reference(s) |
| ELISA | This compound-containing tetrasaccharide | 10^5 spores/mL | High, with minimal cross-reactivity to other Bacillus species. | [1] |
| Luminex Assay | This compound-containing oligosaccharides | 10^3 - 10^4 spores/mL | High, with limited cross-reactivity to two B. cereus strains. | [2] |
| Lateral Flow Immunoassay | B. anthracis spores | 10^4 - 10^5 spores/sample | Variable depending on the commercial kit. | [3] |
| Electrochemiluminescence (ECL) Immunoassay | Spore surface antigens | 0.3 x 10^3 - 10^3 CFU/mL | High | [4] |
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the rapid identification of microorganisms based on their unique protein and peptide profiles. Specific biomarkers for B. anthracis spores, including those related to glycoproteins, can be detected.
Table 2: Performance of MALDI-TOF MS for B. anthracis Spore Detection
| Method | Biomarkers | Limit of Detection (LOD) | Sensitivity | Specificity | Reference(s) |
| MALDI-TOF MS | Small Acid-Soluble Proteins (SASPs) and other protein biomarkers | 2.5 x 10^6 spores | High | 100% | [5] |
| MALDI-TOF MS with ClinProTools | 10 biomarker peaks | Not explicitly stated | 100% | 100% |
Experimental Protocols
Protocol 1: this compound-Specific Monoclonal Antibody ELISA
This protocol outlines a general procedure for an enzyme-linked immunosorbent assay (ELISA) to detect B. anthracis spores using monoclonal antibodies targeting the this compound-containing tetrasaccharide.
Materials:
-
Microtiter plates
-
This compound-specific capture monoclonal antibody
-
Biotinylated this compound-specific detection monoclonal antibody
-
B. anthracis spore suspension (inactivated)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat microtiter plate wells with the capture monoclonal antibody overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the inactivated spore suspension to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells.
-
Add the biotinylated detection monoclonal antibody and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
Protocol 2: MALDI-TOF MS Analysis of B. anthracis Spores
This protocol provides a standardized procedure for the preparation and analysis of B. anthracis spores by MALDI-TOF MS.
Materials:
-
B. anthracis spore suspension
-
70% Ethanol
-
Formic acid
-
Acetonitrile
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Inactivation and Protein Extraction:
-
Suspend a loopful of spore material in 300 µL of sterile water.
-
Add 900 µL of 70% ethanol and vortex for 1 minute.
-
Centrifuge at 13,000 x g for 2 minutes and discard the supernatant.
-
Resuspend the pellet in 50 µL of 70% formic acid and vortex.
-
Add 50 µL of acetonitrile and vortex.
-
Centrifuge at 13,000 x g for 2 minutes.
-
-
Sample Spotting:
-
Spot 1 µL of the supernatant onto a MALDI target plate.
-
Allow the spot to air dry completely.
-
Overlay the spot with 1 µL of HCCA matrix solution.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra using the MALDI-TOF mass spectrometer in the appropriate mass range for detecting spore-specific protein biomarkers.
-
Process the spectra using the instrument's software for baseline subtraction and peak picking.
-
Compare the resulting mass spectrum to a reference database for identification.
-
Conclusion and Future Directions
This compound presents a promising and highly specific biomarker for the detection of Bacillus anthracis. The methodologies outlined in this guide, particularly immunoassays and MALDI-TOF MS, offer rapid and sensitive detection capabilities that are crucial for responding to potential anthrax incidents. Further research should focus on the development of field-deployable assays with improved limits of detection and the elucidation of the complete this compound biosynthesis and BclA glycosylation pathways to identify novel targets for therapeutic intervention. The continued development of this compound-based diagnostics will significantly enhance our ability to protect against the threat of anthrax.
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores [pubmed.ncbi.nlm.nih.gov]
- 2. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Identification of Bacillus anthracis Spores in Suspicious Powder Samples by Using Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sweet Shield: An In-depth Technical Guide to Anthrose-Containing Oligosaccharides in Bacillus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating world of anthrose-containing oligosaccharides, unique sugar modifications found on the surface of certain Bacillus species. These complex carbohydrates play a crucial role in the biology and pathogenicity of these bacteria, making them a significant area of interest for researchers in microbiology, immunology, and drug development. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.
Introduction: The Significance of this compound
This compound is an unusual monosaccharide that forms the terminal residue of a pentasaccharide chain found on the BclA (Bacillus collagen-like protein A) glycoprotein, a major component of the exosporium of Bacillus anthracis spores. This oligosaccharide consists of this compound linked to a chain of three rhamnose residues and an N-acetylglucosamine, which is attached to the protein backbone. The presence of this unique sugar has made it a key biomarker for the detection of B. anthracis and a potential target for the development of novel diagnostics, vaccines, and therapeutics. While initially thought to be exclusive to B. anthracis, subsequent research has indicated the presence of the genetic machinery for this compound biosynthesis in other members of the Bacillus cereus group, highlighting the need for a deeper understanding of its distribution and function across the Bacillus genus.
Distribution of this compound and Related Oligosaccharides in Bacillus Species
Current research on this compound-containing oligosaccharides is predominantly focused on Bacillus anthracis. While the genetic potential for this compound biosynthesis exists in other closely related species, direct quantitative comparisons of the abundance of these oligosaccharides across a wide range of Bacillus species are not yet available in the scientific literature. The following table summarizes the qualitative findings on the presence of this compound and structurally related glycans on the exosporium of various Bacillus species.
| Bacillus Species | Presence of this compound on BclA | Notes | Key References |
| Bacillus anthracis | Present | The canonical species for this compound-containing oligosaccharides. Some West African lineages have been identified as this compound-deficient. | [1][2][3] |
| Bacillus cereus | Absent | Instead of this compound, a novel species-specific deoxyhexose, termed cereose, has been identified on the BclA glycoprotein. | [4] |
| Bacillus thuringiensis | Presence of Biosynthesis Genes | Genetic evidence suggests the presence of the this compound biosynthetic operon in some strains, though direct analysis of the oligosaccharide structure on the exosporium is less documented. | [3] |
Note: The lack of comprehensive quantitative data across a broader range of Bacillus species represents a significant knowledge gap and an area for future research.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is governed by the antABCD operon. This pathway utilizes precursors from the rhamnose biosynthesis pathway and leucine catabolism to synthesize the unique this compound sugar.
Caption: The biosynthetic pathway of this compound, highlighting the key enzymes encoded by the antABCD operon.
Mutations in the ant operon have been shown to disrupt the synthesis of the complete pentasaccharide on BclA. For instance, inactivation of antC and antD leads to the absence of this compound, resulting in a truncated tetrasaccharide on the glycoprotein.
Functional Role of this compound-Containing Oligosaccharides in Pathogen-Host Interactions
The surface-exposed location of this compound-containing oligosaccharides on the exosporium of B. anthracis spores suggests a critical role in the interaction with the host environment. While a direct signaling pathway initiated by these glycans has not been elucidated, their function in pathogenesis is becoming clearer.
Caption: The role of this compound oligosaccharides in mediating the interaction between B. anthracis spores and host phagocytic cells.
Studies have shown that the loss of this compound on the spore surface leads to increased phagocytosis by macrophages. This suggests that the this compound-containing oligosaccharide acts as a shield, helping the spore to evade the host's innate immune system. Furthermore, this compound-deficient mutants have been shown to have altered germination and sporulation kinetics.
Experimental Protocols: A Representative Workflow for the Analysis of this compound-Containing Oligosaccharides
While specific protocols vary between laboratories, the following represents a generalized workflow for the isolation and analysis of this compound-containing oligosaccharides from Bacillus spores. This workflow is a composite of methodologies described in the literature.
Caption: A generalized experimental workflow for the analysis of this compound-containing oligosaccharides from Bacillus spores.
Detailed Methodologies (Representative):
-
Spore Production and Purification: Bacillus species are typically cultured on a sporulation-permissive medium. Spores are harvested and purified from vegetative cells and debris using techniques such as lysozyme treatment followed by density gradient centrifugation (e.g., with Hypaque-76).
-
Exosporium Protein Extraction: Purified spores are treated with a denaturing agent like sodium dodecyl sulfate (SDS) at elevated temperatures to solubilize exosporium proteins. The proteins are then often precipitated using cold acetone.
-
Proteolytic Digestion: The extracted glycoproteins are subjected to enzymatic digestion, typically with trypsin, to generate smaller glycopeptides.
-
Oligosaccharide Release: The O-linked oligosaccharides are released from the glycopeptides using chemical methods such as hydrazinolysis.
-
Derivatization: To improve their volatility and ionization efficiency for mass spectrometry, the released oligosaccharides are often derivatized, for example, by permethylation.
-
High-Performance Liquid Chromatography (HPLC): The derivatized oligosaccharides are separated and purified using HPLC, often with a reverse-phase column.
-
Mass Spectrometry (MS): The purified oligosaccharide fractions are analyzed by mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for mass determination and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for fragmentation analysis to determine the sequence and linkage of the monosaccharides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, including stereochemistry, NMR spectroscopy is employed on highly purified oligosaccharide samples.
Future Directions and Conclusion
The study of this compound-containing oligosaccharides in Bacillus species is a rapidly evolving field. While much has been learned about their structure, biosynthesis, and role in the pathogenesis of B. anthracis, many questions remain. Future research should focus on:
-
Quantitative analysis of these oligosaccharides across a wider range of Bacillus species to understand their distribution and potential as species-specific biomarkers.
-
Elucidation of the precise molecular mechanisms by which these glycans modulate host-pathogen interactions.
-
Exploration of these oligosaccharides as targets for the development of novel vaccines, diagnostics, and anti-infective therapies.
References
- 1. Deciphering the bacterial glycocode: recent advances in bacterial glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for analysis of glycoprotein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Bacillus subtilis Spore Peptidoglycan during Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacillus subtilis uses the SigM signaling pathway to prioritize the use of its lipid carrier for cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Genesis of Anthrose Biosynthesis: A Technical Guide for Researchers
A deep dive into the genetic and biochemical underpinnings of a unique bacterial sugar, offering insights for novel therapeutic and diagnostic development.
This technical guide provides a comprehensive exploration of the evolutionary origin and molecular biology of anthrose biosynthesis in bacteria. This compound, a unique monosaccharide, is a key component of the exosporium of Bacillus anthracis, the causative agent of anthrax. Understanding the biosynthesis of this sugar and its evolutionary history is paramount for the development of novel diagnostics, vaccines, and antimicrobial agents targeting this formidable pathogen. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the discovery of new therapeutic targets.
The this compound Biosynthetic Pathway: A Unique Bacterial Signature
This compound is the terminal sugar of a pentasaccharide that decorates the collagen-like glycoprotein BclA, the major component of the hair-like nap of the B. anthracis exosporium.[1] The biosynthesis of this unusual sugar is orchestrated by a set of enzymes encoded by the antABCD operon.[1]
The proposed biosynthetic pathway for this compound begins with dTDP-4-keto-6-deoxy-D-glucose, an intermediate in the well-characterized dTDP-L-rhamnose biosynthesis pathway. The enzymes encoded by the antABCD operon then catalyze a series of reactions to produce the final this compound residue.
-
AntA (Enoyl-CoA Hydratase): This enzyme is predicted to be involved in the formation of the acyl side chain of this compound.[1]
-
AntB (Glycosyltransferase): AntB is a dTDP-β-L-rhamnose α-1,3-L-rhamnosyltransferase responsible for adding a rhamnose residue during the assembly of the oligosaccharide chain.[1]
-
AntC (Aminotransferase): This enzyme is likely involved in the biosynthesis of the amino group found on the this compound sugar.[1]
-
AntD (N-Acyltransferase): AntD is predicted to catalyze the final step of attaching the acyl side chain to the sugar.
The complete pentasaccharide structure attached to BclA is: this compound-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-α-L-Rhamnose-(1→3)-β-N-Acetylglucosamine-Ser/Thr.
Visualizing the this compound Biosynthetic Pathway
The following diagram illustrates the proposed enzymatic steps in the biosynthesis of this compound, starting from the precursor dTDP-4-keto-6-deoxy-D-glucose.
Evolutionary Origins: A Tale of Conservation and Potential Horizontal Gene Transfer
The evolutionary origin of the this compound biosynthesis pathway is a subject of ongoing research. The presence of a similar, though not identical, terminal sugar in the O-antigen of Pseudomonas syringae pv. tabaci 6605 suggests that the biosynthetic machinery for such modified sugars may have a broader distribution than initially thought. This observation hints at the possibility of horizontal gene transfer (HGT) as a mechanism for the dissemination of these specialized metabolic pathways among bacteria.
While a direct phylogenetic analysis of the antABCD gene cluster across a wide range of bacterial species is not yet available in the published literature, the general principles of biosynthetic gene cluster (BGC) evolution in bacteria provide a framework for understanding its origins. BGCs are often located on mobile genetic elements, facilitating their transfer between different bacterial lineages. This allows for the rapid acquisition of novel metabolic capabilities, which can provide a selective advantage in specific ecological niches.
The conservation of the antABCD operon within B. anthracis strains suggests a strong selective pressure to maintain this pathway, likely due to the importance of the exosporium in the spore's life cycle and its interaction with the host. Further comparative genomic and phylogenetic studies are needed to definitively trace the evolutionary trajectory of this unique biosynthetic pathway and to determine the extent of its distribution in the bacterial kingdom. The presence of drug-resistant aminoacyl-tRNA synthetase genes in B. anthracis with homologues in other Gram-positive pathogens provides evidence for horizontal gene transfer events in the evolutionary history of this bacterium.
Quantitative Analysis of BclA Glycosylation in ant Mutants
To elucidate the function of the genes within the antABCD operon, deletion mutants have been created and the resulting changes in the glycosylation of the BclA protein have been analyzed by mass spectrometry. The following table summarizes the key findings from these studies, illustrating the impact of each gene deletion on the oligosaccharide profile of the exosporium.
| Gene Deletion | Primary Oligosaccharide(s) Observed | Interpretation |
| Wild-Type | Pentasaccharide (m/z 933), Methylated Trisaccharide (m/z 542) | Normal biosynthesis of this compound-containing pentasaccharide. |
| ΔantA | Abnormal Pentasaccharides with this compound analogs | AntA is involved in the synthesis of the acyl side chain of this compound. |
| ΔantB | Trisaccharide only | AntB is a rhamnosyltransferase required for the addition of the fourth sugar residue. |
| ΔantC | Tetrasaccharide (lacking this compound) and Trisaccharide | AntC is essential for the biosynthesis of the this compound moiety. |
| ΔantD | Tetrasaccharide (lacking this compound) and Trisaccharide | AntD is essential for the biosynthesis of the this compound moiety. |
Data derived from mass spectrometry analysis of BclA oligosaccharides from wild-type and mutant B. anthracis strains.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Generation of Gene Deletion Mutants in Bacillus anthracis
This protocol describes a general method for creating in-frame deletions of genes in B. anthracis using a temperature-sensitive shuttle vector and Cre-lox recombination.
Workflow for Gene Deletion:
Detailed Steps:
-
Construct the Deletion Vector:
-
Amplify by PCR ~1 kb regions flanking the gene of interest (homology arms).
-
Clone the upstream and downstream homology arms into a suitable cloning vector.
-
Insert a LoxP-flanked antibiotic resistance cassette (e.g., spectinomycin) between the two homology arms.
-
Subclone the entire construct (homology arms + resistance cassette) into a temperature-sensitive E. coli-B. anthracis shuttle vector (e.g., pUTE583).
-
Propagate the final plasmid in a methylation-deficient E. coli strain (e.g., GM2163) before transformation into B. anthracis.
-
-
Transformation and Integration:
-
Introduce the deletion vector into the target B. anthracis strain by electroporation.
-
Select for transformants on media containing the appropriate antibiotic for the shuttle vector at the permissive temperature (e.g., 30°C). This selects for single-crossover events where the plasmid has integrated into the chromosome.
-
-
Induction of the Second Crossover:
-
Culture the integrants at the non-permissive temperature (e.g., 37°C) without antibiotic selection for the shuttle vector. This selects for the resolution of the integrated plasmid through a second crossover event, resulting in either the wild-type allele or the deletion allele.
-
Screen colonies for the desired deletion phenotype (e.g., resistance to the antibiotic in the cassette and sensitivity to the shuttle vector antibiotic).
-
-
Excision of the Resistance Cassette:
-
Introduce a second plasmid expressing Cre recombinase into the deletion mutant.
-
Cre recombinase will recognize the LoxP sites and excise the antibiotic resistance cassette, leaving a single LoxP site "scar."
-
Cure the Cre-expressing plasmid, often by growth at a non-permissive temperature if the plasmid is temperature-sensitive.
-
-
Verification:
-
Confirm the in-frame deletion and the absence of the resistance cassette by PCR and DNA sequencing.
-
Expression and Purification of Recombinant Ant Enzymes
This protocol outlines a general strategy for the expression of the ant gene products in E. coli and their subsequent purification.
-
Cloning and Expression:
-
Amplify the coding sequence of the desired ant gene from B. anthracis genomic DNA.
-
Clone the PCR product into an E. coli expression vector containing a suitable tag for purification (e.g., a polyhistidine-tag).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or with a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein with a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Assess the purity of the protein by SDS-PAGE.
-
Enzyme Assays for this compound Biosynthesis Pathway
The following are examples of assays that can be used to characterize the enzymatic activity of the Ant proteins.
-
AntA (Enoyl-CoA Hydratase) Assay:
-
The activity of AntA can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the substrate β-methylcrotonyl-CoA.
-
The reaction mixture should contain the purified AntA enzyme, a suitable buffer (e.g., Tris-HCl, pH 8.0), and the substrate β-methylcrotonyl-CoA.
-
Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.
-
-
AntB (Glycosyltransferase) Assay:
-
Glycosyltransferase activity can be assessed using a variety of methods, including radiolabeling, HPLC, or coupled enzyme assays.
-
A common method involves using a radiolabeled sugar donor (e.g., dTDP-[14C]rhamnose) and a suitable acceptor molecule. The transfer of the radiolabeled sugar to the acceptor can be quantified by scintillation counting after separation of the product from the unreacted donor.
-
-
AntC (Aminotransferase) Assay:
-
Aminotransferase activity can be measured by monitoring the conversion of a keto-acid substrate to an amino acid product.
-
This can often be coupled to a dehydrogenase reaction where the co-substrate (e.g., NADH) is consumed, leading to a change in absorbance at 340 nm.
-
-
AntD (N-Acyltransferase) Assay:
-
N-Acyltransferase activity can be determined by measuring the transfer of an acyl group from an acyl-CoA donor to an amino-sugar acceptor.
-
The reaction can be followed by HPLC or mass spectrometry to detect the formation of the acylated product.
-
Mass Spectrometry Analysis of BclA Oligosaccharides
This protocol provides a general workflow for the analysis of oligosaccharides released from the BclA glycoprotein.
Workflow for Oligosaccharide Analysis:
Detailed Steps:
-
Sample Preparation:
-
Purify B. anthracis spores from culture.
-
Extract the exosporium proteins, for example, by boiling in a urea-containing buffer.
-
Purify the BclA glycoprotein, for instance, by SDS-PAGE and gel extraction.
-
-
Oligosaccharide Release:
-
Release the O-linked oligosaccharides from the purified BclA using a chemical method such as hydrazinolysis.
-
-
Derivatization (Optional):
-
To improve ionization efficiency and aid in structural elucidation, the released oligosaccharides can be derivatized, for example, by permethylation.
-
-
LC-MS/MS Analysis:
-
Separate the released oligosaccharides using liquid chromatography (LC), often with a graphitized carbon column.
-
Analyze the eluting oligosaccharides by tandem mass spectrometry (MS/MS) using an instrument such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Acquire fragmentation spectra (MS/MS) to determine the sequence and linkage of the sugar residues.
-
-
Data Analysis:
-
Interpret the mass spectra to identify the different oligosaccharide structures present in the sample.
-
Determine the relative abundance of each glycoform by comparing the peak intensities in the mass spectrum.
-
Signaling Pathways and Regulation
The expression of the antABCD operon is tightly regulated and is linked to the process of sporulation in B. anthracis. The biosynthesis of the exosporium, including the glycosylation of BclA, is a late-stage event in spore formation. While the specific regulatory network controlling the ant operon has not been fully elucidated, it is likely under the control of the mother cell-specific sigma factor, σE, which governs the expression of many late-stage sporulation genes.
The following diagram illustrates a conceptual model for the regulation of exosporium biosynthesis, including the potential involvement of key sporulation-specific transcription factors.
Conclusion and Future Directions
The study of this compound biosynthesis in Bacillus anthracis has provided valuable insights into the specialized metabolic capabilities of this important pathogen. The elucidation of the antABCD operon and the characterization of its encoded enzymes have laid the groundwork for the development of novel strategies to combat anthrax. The unique nature of this compound makes it an attractive target for the development of species-specific diagnostics and therapeutics that would not affect other, non-pathogenic bacteria.
Future research in this area should focus on several key areas:
-
Phylogenetic Distribution: A comprehensive bioinformatic and comparative genomic analysis is needed to determine the distribution of the antABCD operon and related gene clusters in a wide range of bacterial species. This will provide a clearer picture of the evolutionary history of this pathway and the potential for its horizontal gene transfer.
-
Structural Biology: Determining the three-dimensional structures of the Ant enzymes will provide crucial insights into their catalytic mechanisms and substrate specificities. This information will be invaluable for the rational design of specific inhibitors.
-
Regulatory Mechanisms: A detailed investigation of the regulatory network that controls the expression of the antABCD operon will provide a more complete understanding of how this compound biosynthesis is integrated into the complex process of sporulation.
-
Role in Pathogenesis: Further studies are needed to fully understand the role of BclA glycosylation with this compound in the interaction of B. anthracis spores with the host immune system and in the overall pathogenesis of anthrax.
By continuing to explore the fascinating biology of this compound biosynthesis, the scientific community can pave the way for new and effective strategies to counter the threat of anthrax.
References
Methodological & Application
Application Notes and Protocols: Standard Operating Procedures for Anthrose Extraction from B. anthracis Spores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of anthrose from Bacillus anthracis spores. This compound, a unique monosaccharide found in the exosporium of B. anthracis spores, is a key biomarker and a potential target for diagnostic and therapeutic development. The following procedures outline the steps for spore purification, glycoprotein extraction, oligosaccharide release, and this compound analysis.
Data Summary
The following tables summarize the expected yields and purity at various stages of the extraction process. These values are estimates and may vary depending on the specific B. anthracis strain, culture conditions, and experimental execution.
Table 1: Expected Yields at Key Extraction Stages
| Extraction Stage | Starting Material | Expected Yield | Unit |
| Spore Purification | 1 L culture | 1-5 | g (wet weight) |
| Glycoprotein (BclA) Extraction | 1 g spores (wet weight) | 10-20 | mg |
| Oligosaccharide Release | 10 mg BclA | 1-2 | mg |
| Purified this compound-containing Oligosaccharide | 1 mg total oligosaccharides | 0.1-0.3 | mg |
Table 2: Purity Assessment at Different Stages
| Stage | Analytical Method | Expected Purity |
| Purified Spores | Phase-contrast microscopy | >95% phase-bright spores |
| Extracted Glycoproteins | SDS-PAGE | Major band corresponding to BclA |
| Purified Oligosaccharides | HILIC-HPLC | >90% |
| Isolated this compound | GC-MS | Characteristic fragmentation pattern |
Experimental Protocols
Protocol 1: Purification of B. anthracis Spores
This protocol describes the preparation of pure B. anthracis spores from a liquid culture.
Materials:
-
B. anthracis Sterne strain (or other suitable strain)
-
Difco Sporulation Medium (DSM)
-
Sterile deionized water
-
Renografin-76
-
Centrifuge
-
Phase-contrast microscope
Procedure:
-
Inoculate 1 L of Difco Sporulation Medium (DSM) with a fresh culture of B. anthracis.
-
Incubate at 37°C with vigorous shaking for 48-72 hours, or until sporulation is >95% complete as monitored by phase-contrast microscopy.
-
Harvest the spores by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the spore pellet three times with sterile, cold deionized water, centrifuging between each wash.
-
Resuspend the spore pellet in a small volume of cold, sterile deionized water.
-
Layer the spore suspension onto a discontinuous Renografin gradient (e.g., 50% and 20%) and centrifuge at 12,000 x g for 30 minutes.
-
Carefully collect the purified spore band from the interface.
-
Wash the purified spores three times with cold, sterile deionized water to remove any residual Renografin.
-
Store the purified spore pellet at 4°C.
Protocol 2: Extraction of Exosporium Glycoproteins (BclA)
This protocol details the extraction of the this compound-containing glycoprotein BclA from purified spores.
Materials:
-
Purified B. anthracis spores (from Protocol 1)
-
Urea Extraction Buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, 1% SDS, 5% β-mercaptoethanol
-
SDS-PAGE analysis reagents
-
Centrifuge
Procedure:
-
Resuspend a pellet of purified spores in Urea Extraction Buffer.
-
Incubate the suspension at 100°C for 10 minutes to solubilize the exosporium proteins.
-
Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the spores.
-
Carefully collect the supernatant containing the extracted glycoproteins.
-
Analyze a small aliquot of the supernatant by SDS-PAGE to confirm the presence of BclA (a high molecular weight, diffuse band).
-
The extracted glycoprotein solution can be stored at -20°C or used immediately for oligosaccharide release.
Protocol 3: Release of this compound-Containing Oligosaccharides
This protocol describes the chemical release of O-linked oligosaccharides from the extracted glycoproteins using hydrazinolysis.
Materials:
-
Extracted glycoprotein solution (from Protocol 2)
-
Hydrazine monohydrate
-
Saturated sodium bicarbonate solution
-
Acetic anhydride
-
Dowex 50W-X8 resin (H+ form)
-
Lyophilizer
Procedure:
-
Lyophilize the glycoprotein extract to dryness.
-
To the dried sample, add hydrazine monohydrate and incubate at 85°C for 6 hours in a sealed, screw-cap tube.
-
Remove the hydrazine by evaporation under a stream of nitrogen or by lyophilization.
-
Re-N-acetylate the released oligosaccharides by dissolving the sample in a saturated sodium bicarbonate solution and adding acetic anhydride on ice.
-
After the reaction, neutralize the solution with Dowex 50W-X8 resin.
-
Collect the supernatant and desalt the sample using a desalting column.
-
Lyophilize the desalted oligosaccharide mixture.
Protocol 4: Purification of this compound-Containing Oligosaccharides by HPLC
This protocol outlines the purification of the released oligosaccharides using Hydrophilic Interaction Liquid Chromatography (HILIC).
Materials:
-
Lyophilized oligosaccharide mixture (from Protocol 3)
-
HPLC system with a HILIC column (e.g., TSKgel Amide-80)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the lyophilized oligosaccharide mixture in the initial mobile phase (e.g., 80% ACN, 0.1% TFA).
-
Inject the sample onto the HILIC column.
-
Elute the oligosaccharides using a gradient of decreasing acetonitrile concentration (e.g., 80% to 40% ACN with 0.1% TFA) over 60 minutes.
-
Monitor the elution profile using a refractive index or evaporative light scattering detector.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the this compound pentasaccharide.
Protocol 5: Analysis of this compound by GC-MS
This protocol describes the hydrolysis of the purified oligosaccharide and the subsequent analysis of the monosaccharide composition, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified this compound-containing oligosaccharide (from Protocol 4)
-
2 M Trifluoroacetic acid (TFA)
-
Methanol
-
Acetic anhydride
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolyze the purified oligosaccharide by heating in 2 M TFA at 121°C for 2 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Perform methanolysis by heating the sample in 1 M methanolic HCl at 80°C for 16 hours.
-
Evaporate the methanolic HCl.
-
Derivatize the monosaccharides by acetylation with acetic anhydride in pyridine at 100°C for 1 hour.
-
Evaporate the derivatization reagents.
-
Dissolve the resulting alditol acetates in a suitable solvent (e.g., hexane) and inject into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to the this compound derivative based on its characteristic retention time and fragmentation pattern.
Diagrams
Caption: Workflow for the extraction and identification of this compound.
Caption: Location of this compound on the B. anthracis spore.
Advanced Analytical Methods for Anthrose Detection and Quantification
Application Note AP-AN001
Introduction
Anthrose, a rare and unusual monosaccharide, is a key biomarker for the detection of Bacillus anthracis, the causative agent of anthrax. This unique sugar, chemically defined as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose, is a terminal residue on the pentasaccharide chains of the BclA glycoprotein, a major component of the B. anthracis spore exosporium. The specific presence of this compound on these spores makes it an ideal target for the development of highly selective diagnostic and surveillance methods. Furthermore, as a unique component of a pathogenic bacterium, its biosynthesis and role in virulence are of significant interest to researchers in drug development. This document provides detailed application notes and protocols for the advanced analytical detection and quantification of this compound using various methodologies.
Analytical Approaches
A range of analytical techniques can be employed for the detection and quantification of this compound. These methods vary in their sensitivity, specificity, and the complexity of sample preparation and analysis. The primary methods include:
-
Immunoassays (ELISA, Luminex): These methods are highly specific and sensitive, leveraging antibodies that recognize this compound-containing oligosaccharides. They are well-suited for high-throughput screening of complex samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. For this compound analysis, derivatization is required to increase its volatility. GC-MS provides high sensitivity and structural information.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method offers high sensitivity and specificity for the analysis of non-volatile compounds in complex mixtures. Derivatization can be used to enhance chromatographic separation and detection.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of charged or derivatized carbohydrates.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for this compound detection. It is important to note that for chromatographic methods, data for this compound is often inferred from general monosaccharide analysis, and method-specific validation is crucial.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Immunoassays | ||||||
| Luminex Assay | B. anthracis Spores | Buffer | 10³ - 10⁴ spores/mL | Not Reported | Not Reported | [1][2][3][4][5] |
| Sandwich ELISA | B. anthracis Spores | Buffer | >5 x 10³ spores/50 µL | Not Reported | Not Reported | |
| Lateral Flow Immunoassay | B. anthracis Spores | Buffer | 10⁵ - 10⁸ spores/mL | Not Reported | Not Reported | |
| Chromatographic Methods | ||||||
| HPLC-MS/MS (PMP Derivatization) | General Monosaccharides | Standard Solutions | 2 ng/mL | Not Reported | 2 - 2000 ng/mL | |
| UHPLC/QqQ-MS (PMP Derivatization) | General Monosaccharides | Standard Solutions | Not Reported | Not Reported | 0.1 ng/mL - 500 µg/mL | |
| GC-MS (TMS Derivatization) | General Carbohydrates | Standard Solutions | Not Reported | Not Reported | Not Reported | |
| Capillary Electrophoresis (UV) | General Carbohydrates | Food Samples | 7 - 15 ppm | Not Reported | 50 - 10,000 ppm |
Experimental Protocols
Sample Preparation from B. anthracis Spores for Monosaccharide Analysis
This protocol describes the initial steps to release this compound from the spore glycoproteins.
Materials:
-
B. anthracis spore suspension
-
Trifluoroacetic acid (TFA), 4 M
-
Hydrochloric acid (HCl), 6 M
-
SpeedVac concentrator
-
Heating block
Procedure:
-
Washing Spores:
-
Centrifuge the spore suspension at 16,000 x g.
-
Wash the pellet with Phosphate-Buffered Saline (PBS) containing 0.01% Triton X-100.
-
Repeat the wash step three times to ensure the removal of any non-associated materials.
-
-
Acid Hydrolysis (for neutral and acidic monosaccharides including this compound):
-
To the washed spore pellet, add 4 M TFA.
-
Incubate the mixture at 100°C for 2 hours to hydrolyze the glycosidic bonds and release the monosaccharides.
-
Dry the sample completely using a SpeedVac concentrator to remove the TFA.
-
-
Acid Hydrolysis (for amino sugars, if present):
-
Alternatively, for the release of amino sugars, hydrolyze the sample with 6 M HCl at 100°C for 4 hours.
-
Dry the sample in a SpeedVac concentrator with an acid trap.
-
-
Reconstitution:
-
Reconstitute the dried hydrolysate in ultrapure water for subsequent derivatization and analysis.
-
Immunoassay Protocols
Materials:
-
Microtiter plate
-
Capture antibody (anti-anthrose tetrasaccharide monoclonal antibody)
-
Detection antibody (biotinylated anti-anthrose monoclonal antibody)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample containing B. anthracis spores
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of the sample (spore suspension) to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Materials:
-
Luminex instrument and software
-
Fluorescently-coded microspheres (beads)
-
Capture antibody (anti-anthrose tetrasaccharide monoclonal antibody)
-
Detection antibody (biotinylated anti-anthrose monoclonal antibody)
-
Streptavidin-phycoerythrin (SAPE) conjugate
-
Assay buffers
-
Sample containing B. anthracis spores
Procedure:
-
Bead Coupling: Covalently couple the capture antibody to the fluorescently-coded microspheres according to the manufacturer's instructions.
-
Assay Setup: In a 96-well filter-bottom plate, add the antibody-coupled beads.
-
Washing: Wash the beads with wash buffer using a vacuum manifold.
-
Sample Incubation: Add 50 µL of the sample to each well. Incubate on a shaker for 2 hours at room temperature.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add 50 µL of biotinylated detection antibody. Incubate on a shaker for 1 hour at room temperature.
-
Washing: Wash the beads three times with wash buffer.
-
SAPE Incubation: Add 50 µL of SAPE conjugate. Incubate on a shaker for 30 minutes at room temperature in the dark.
-
Washing: Wash the beads three times with wash buffer.
-
Resuspension: Resuspend the beads in 100 µL of sheath fluid.
-
Data Acquisition: Acquire data on a Luminex instrument. The median fluorescence intensity (MFI) is proportional to the amount of this compound-containing spores in the sample.
Chromatographic Protocols
This protocol is adapted from general methods for monosaccharide analysis and requires optimization for this compound.
Materials:
-
Hydrolyzed and dried sample containing this compound
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Methoximation:
-
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar.
-
-
Silylation:
-
Add 80 µL of MSTFA to the sample.
-
Incubate at 37°C for 30 minutes with shaking. This reaction derivatizes hydroxyl and amino groups to their trimethylsilyl (TMS) ethers and amines, increasing volatility.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 140°C for 1 min, ramp to 218°C at 2°C/min, then ramp to 280°C at 10°C/min, hold for 2 min.
-
Injector Temperature: 280°C.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-650.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis: Identify the this compound-TMS derivative peak based on its retention time and mass spectrum. Quantification is performed using a calibration curve prepared with an this compound standard (if available) or a suitable internal standard.
This protocol is adapted from general methods for monosaccharide analysis and requires optimization for this compound.
Materials:
-
Hydrolyzed and dried sample containing this compound
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)
-
Sodium hydroxide (NaOH) solution (0.3 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Chloroform
-
HPLC-MS system with a C18 column
Procedure:
-
PMP Derivatization:
-
To the dried sample, add 50 µL of 0.5 M PMP solution and 50 µL of 0.3 M NaOH solution.
-
Incubate at 70°C for 40 minutes. The PMP molecule reacts with the reducing end of the monosaccharide.
-
Cool the reaction mixture and neutralize with 50 µL of 0.3 M HCl.
-
Add 200 µL of water and 200 µL of chloroform. Vortex and centrifuge.
-
Collect the upper aqueous layer containing the PMP-labeled this compound. Repeat the chloroform extraction three times to remove excess PMP.
-
-
HPLC-MS Analysis:
-
Inject the PMP-derivatized sample into the HPLC-MS system.
-
HPLC Conditions (example):
-
Column: C18 column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the PMP-anthrose derivative.
-
Flow Rate: 0.2 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for PMP-anthrose would need to be determined.
-
-
-
Data Analysis: Quantify the PMP-anthrose derivative by comparing its peak area to a calibration curve generated from a PMP-derivatized this compound standard.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in B. anthracis is a multi-step enzymatic process starting from intermediates of rhamnose biosynthesis and leucine catabolism.
Caption: Proposed biosynthetic pathway of this compound in Bacillus anthracis.
General Workflow for GC-MS based Monosaccharide Analysis
The following diagram illustrates the typical workflow for analyzing monosaccharides like this compound using GC-MS.
Caption: Workflow for GC-MS analysis of monosaccharides.
General Workflow for Immunoassay-based this compound Detection
This diagram outlines the steps involved in detecting this compound-containing antigens using an immunoassay.
Caption: General workflow for sandwich immunoassay.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis [frontiersin.org]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC/MS) Protocols for the Identification of Anthrose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical protocols for the identification of anthrose, a key monosaccharide component of the exosporium of Bacillus anthracis, the causative agent of anthrax. Two primary methods utilizing Gas Chromatography-Mass Spectrometry (GC/MS) are presented: an indirect method involving thermochemolysis (TCM) for rapid screening, and a direct method involving acid hydrolysis and trimethylsilyl (TMS) derivatization for specific confirmation. These protocols are designed to guide researchers in the unambiguous detection of this important biomarker.
Introduction
This compound (4,6-dideoxy-4-[(R)-3-hydroxybutanoylamino]-2-O-methyl-D-mannopyranose) is a unique sugar found in the glycoprotein of the exosporium of Bacillus anthracis and other members of the Bacillus cereus group. Its detection can serve as a crucial biomarker for the presence of these bacteria. Gas Chromatography-Mass Spectrometry (GC/MS) offers a highly sensitive and specific platform for the analysis of such biomarkers. However, due to the low volatility of sugars, derivatization or specific pyrolysis techniques are required. This application note details two effective GC/MS-based protocols for this compound identification.
Method 1: Indirect Identification via Thermochemolysis (TCM)-GC/MS
This method provides a rapid screening approach by thermally degrading the sample in the presence of a methylating agent. This compound yields a specific, stable biomarker, 3-methyl-2-butenoic acid methyl ester, which is then detected by GC/MS.[1]
Experimental Protocol
-
Sample Preparation:
-
A suspension of Bacillus endospores is prepared. The detection limit for B. anthracis using this method is approximately 50,000 endospores.[1]
-
The spore suspension is centrifuged, and the pellet is washed with sterile deionized water.
-
The washed pellet is dried under a stream of nitrogen or in a vacuum centrifuge.
-
-
Thermochemolysis:
-
The dried spore sample is placed in a pyrolysis-glass-frit tube.
-
An appropriate methylating agent, such as tetramethylammonium hydroxide (TMAH), is added.
-
The tube is placed in a pyrolyzer and subjected to one-step thermochemolysis at 140°C for 5 minutes.[1] This process simultaneously lyses the spores and derivatizes the released molecules.
-
-
GC/MS Analysis:
-
The volatile products from the thermochemolysis are directly introduced into the GC/MS system.
-
The GC/MS is operated under conditions optimized for the separation and detection of fatty acid methyl esters (FAMEs).
-
Data Presentation: GC/MS Parameters and Biomarker Information
| Parameter | Value |
| Gas Chromatography (GC) | |
| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Target Analyte | |
| Biomarker | 3-methyl-2-butenoic acid methyl ester |
| Expected Retention Time | Dependent on the specific system; requires standard for confirmation |
| Key Mass Fragments (m/z) | To be determined by analysis of a standard |
Workflow Diagram
Caption: Workflow for the indirect identification of this compound via TCM-GC/MS.
Method 2: Direct Identification via Hydrolysis and Derivatization GC/MS
This method involves the chemical breakdown of the exosporium glycoprotein to release individual monosaccharides, followed by chemical derivatization to increase their volatility for GC/MS analysis. This approach allows for the direct detection of this compound.
Experimental Protocol
-
Sample Preparation and Hydrolysis:
-
Isolate the glycoprotein fraction from Bacillus spores.
-
To the dried glycoprotein sample, add 2 M trifluoroacetic acid (TFA).
-
Heat the sample at 120°C for 2 hours to hydrolyze the glycosidic bonds and release the monosaccharides.
-
After cooling, remove the TFA by evaporation under a stream of nitrogen.
-
-
Derivatization (Two-Step Methoxyamination and Silylation):
-
Step 1: Methoxyamination:
-
To the dried hydrolysate, add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar by converting carbonyl groups to oximes.
-
-
Step 2: Trimethylsilylation (TMS):
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.
-
Incubate at 37°C for 30 minutes with shaking. This replaces active hydrogens on hydroxyl groups with trimethylsilyl groups, increasing volatility.
-
-
-
GC/MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC/MS.
-
The GC/MS is operated under conditions optimized for the separation of TMS-derivatized sugars.
-
Data Presentation: GC/MS Parameters and Expected Fragmentation
| Parameter | Value |
| Gas Chromatography (GC) | |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 8°C/min to 280°C, hold for 10 min |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-650 |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Target Analyte | |
| Derivative | Trimethylsilylated this compound |
| Expected Retention Time | Dependent on the specific system; requires a pure this compound standard for confirmation. |
| Expected Characteristic Mass Fragments for TMS-Sugars (m/z) | |
| General Monosaccharides | 73, 103, 147, 204, 217, 361 |
| Note: The mass spectrum of a pure, derivatized this compound standard is required for definitive identification and to create a library entry. The fragments listed are characteristic of TMS-derivatized hexoses and deoxyhexoses. |
Workflow Diagram
Caption: Workflow for the direct identification of this compound via hydrolysis and derivatization.
Conclusion
The two GC/MS protocols presented offer robust options for the identification of this compound. The thermochemolysis method is well-suited for rapid screening of large numbers of samples for the presence of Bacillus cereus group bacteria, including B. anthracis. The direct hydrolysis and derivatization method, while more labor-intensive, provides direct confirmation of the presence of this compound. For both methods, the use of appropriate standards is crucial for confirming retention times and mass spectral fragmentation patterns to ensure accurate and reliable identification. While some virulent strains of B. anthracis may contain low levels of this compound, its detection remains a valuable tool in microbiological and forensic investigations.
References
Application Notes and Protocols: Monoclonal Antibodies Against the Anthrose Tetrasaccharide for Bacillus anthracis Spore Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of monoclonal antibodies (mAbs) targeting the anthrose tetrasaccharide, a key biomarker for Bacillus anthracis, the causative agent of anthrax. Detailed protocols for the utilization of these antibodies in various immunoassays are provided to facilitate their application in research and diagnostic settings.
The this compound-containing tetrasaccharide is a highly specific component of the exosporium glycoprotein BclA of B. anthracis spores, making it an excellent target for the development of specific diagnostic tools.[1][2][3][4] Monoclonal antibodies raised against this tetrasaccharide have demonstrated high specificity and sensitivity in detecting B. anthracis spores, with minimal cross-reactivity to other related Bacillus species.[1]
Quantitative Data Summary
The following table summarizes the performance of anti-anthrose tetrasaccharide monoclonal antibodies in various immunoassay platforms for the detection of B. anthracis spores.
| Assay Type | Target | Limit of Detection (LOD) | Reference |
| Luminex Assay | B. anthracis spores | 10³ to 10⁴ spores/mL | |
| Sandwich ELISA | B. anthracis spores | > 5 x 10³ spores/50 µL | |
| Electrochemiluminescence (ECL) Immunoassay | B. anthracis spores | 0.3 x 10³ to 10³ CFU/mL | |
| Evanescent Wave Fiber-Optic Biosensor | B. anthracis spores | 4 x 10⁴ spores/mL | |
| Integrating Waveguide Biosensor | B. anthracis spores | 10⁴ spores/mL | |
| Electrochemical Immunodetection | B. anthracis spores | 10³ CFU/mL | |
| Multiplex Flow Cytometry-Based Immunoassay | B. anthracis spores | 1 x 10² spores/mL (after 5h incubation) |
Experimental Protocols
I. Production of Anti-Anthrose Tetrasaccharide Monoclonal Antibodies
This protocol outlines the general steps for generating monoclonal antibodies against the this compound tetrasaccharide. The immunogen is a synthetic tetrasaccharide conjugated to a carrier protein to elicit a robust immune response.
Workflow for Monoclonal Antibody Production
Caption: Workflow for the production of anti-anthrose tetrasaccharide monoclonal antibodies.
Protocol:
-
Immunogen Preparation:
-
Synthesize the this compound tetrasaccharide (β-Ant-(1→3)-α-L-Rhap-(1→3)-α-L-Rhap-(1→2)-L-Rhap).
-
Conjugate the synthetic tetrasaccharide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.
-
-
Immunization:
-
Immunize BALB/c mice with the tetrasaccharide-KLH conjugate. The immunization schedule and adjuvant used will influence the immune response.
-
-
Hybridoma Production:
-
After a sufficient immune response is achieved (verified by test bleeds), sacrifice the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.
-
-
Screening:
-
Screen the supernatants from wells with growing hybridomas for the presence of antibodies that bind to the tetrasaccharide-KLH conjugate using an enzyme-linked immunosorbent assay (ELISA).
-
-
Cloning and Expansion:
-
Select hybridoma clones that produce antibodies with high affinity and specificity.
-
Perform limiting dilution cloning to ensure that the antibody-producing cells are derived from a single clone (monoclonal).
-
Expand the selected monoclonal hybridoma cell lines in culture to produce larger quantities of the antibody.
-
-
Antibody Purification:
-
Collect the cell culture supernatant containing the monoclonal antibodies.
-
Purify the antibodies using standard techniques such as protein A or protein G affinity chromatography.
-
II. Direct Spore Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA for the detection of B. anthracis spores using an anti-anthrose tetrasaccharide monoclonal antibody.
Workflow for Direct Spore ELISA
Caption: Workflow for the direct detection of B. anthracis spores by ELISA.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a suspension of inactivated B. anthracis spores (e.g., 2 x 10⁵ spores per well).
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) and incubating for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add the anti-anthrose tetrasaccharide monoclonal antibody, diluted in blocking buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP-conjugated goat anti-mouse IgG), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add the enzyme substrate (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) to each well.
-
Incubate in the dark until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
III. Luminex Assay for Spore Detection
The Luminex assay is a bead-based immunoassay that allows for multiplexed analysis and offers higher sensitivity compared to a standard ELISA.
Workflow for Luminex Assay
Caption: Workflow for the detection of B. anthracis spores using a Luminex assay.
Protocol:
-
Bead Coupling:
-
Covalently couple the capture anti-anthrose tetrasaccharide monoclonal antibody to fluorescently-coded magnetic microspheres (beads) using a bead coupling kit.
-
-
Assay Procedure:
-
Add the antibody-coupled beads to the wells of a 96-well filter plate.
-
Add the sample containing (or suspected of containing) B. anthracis spores to the wells.
-
Incubate the plate on a shaker for a specified time (e.g., 1-2 hours) at room temperature to allow the spores to bind to the capture antibodies on the beads.
-
Wash the beads several times using a wash buffer and a vacuum manifold.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection anti-anthrose tetrasaccharide monoclonal antibody to the wells. This antibody should recognize a different epitope on the tetrasaccharide than the capture antibody.
-
Incubate on a shaker for a specified time (e.g., 1 hour) at room temperature.
-
Wash the beads.
-
-
Signal Generation and Detection:
-
Add streptavidin-phycoerythrin (SA-PE), which binds to the biotinylated detection antibody.
-
Incubate on a shaker for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the beads.
-
Resuspend the beads in a sheath fluid.
-
Analyze the plate on a Luminex instrument. The instrument will identify the bead set by its fluorescent signature and quantify the amount of bound PE, which is proportional to the number of spores in the sample.
-
Applications
Monoclonal antibodies targeting the this compound tetrasaccharide are valuable tools for:
-
Rapid and specific detection of B. anthracis spores in environmental and clinical samples.
-
Development of sensitive diagnostic assays , such as ELISA, Luminex, and biosensors.
-
Discrimination of B. anthracis from other closely related Bacillus species , although some cross-reactivity with certain B. cereus strains has been observed.
-
First-line screening tools for potential anthrax contamination.
-
Research into the structure and function of the B. anthracis exosporium .
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of Antibodies against this compound Tetrasaccharide for Specific Detection of Bacillus anthracis Spores [edoc.rki.de]
Application Notes and Protocols for Immunoassay Development Utilizing Synthetic Anthrose Haptens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of immunoassays using synthetic anthrose haptens, primarily for the detection of Bacillus anthracis spores. This compound, a unique monosaccharide component of the B. anthracis exosporium, serves as a highly specific biomarker.[1] The protocols outlined below cover the proposed synthesis of an this compound hapten, its conjugation to carrier proteins, and the development of a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction to Synthetic Haptens in Immunoassays
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] This principle is fundamental in the development of immunoassays for small molecules that are not immunogenic on their own. Synthetic haptens, designed and synthesized in the laboratory, offer precise control over the structure and presentation of the epitope, leading to the generation of highly specific antibodies.[3] The use of synthetic haptens is a well-established technique in various fields, including disease diagnostics, environmental monitoring, and food safety.[4]
Proposed Synthetic Route for an this compound Hapten
While the specific protocols for the synthesis of this compound haptens are not widely published, a plausible synthetic route can be designed based on the known structure of this compound and established principles of carbohydrate chemistry and hapten design. The goal is to introduce a linker arm to the this compound molecule, which can then be used for conjugation to a carrier protein.
A proposed strategy involves the selective modification of the this compound molecule to introduce a functional group, such as a carboxylic acid or an amine, at a position that does not interfere with the key antigenic determinants of the sugar. This functionalized this compound derivative can then be activated and coupled to a carrier protein.
Diagram of Proposed this compound Hapten Synthesis
References
- 1. Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of commercial lateral flow immunoassays and ELISA for SARS-CoV-2 antibody detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anthrose-Specific Antibodies in Environmental Spore Detection Kits
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the causative agent of anthrax, poses a significant threat as a bioweapon due to the stability and inhalational infectivity of its spores. Rapid and specific detection of these spores in environmental samples is crucial for timely response and mitigation. A key biomarker for B. anthracis spores is the unique sugar, anthrose, which is a component of the exosporium glycoprotein BclA.[1][2] This monosaccharide is part of a tetrasaccharide chain that is highly specific to B. anthracis, making it an excellent target for antibody-based detection methods.[1][2] The development of monoclonal and polyclonal antibodies targeting this this compound-containing oligosaccharide has enabled the creation of sensitive and specific immunoassays for the detection of B. anthracis spores.[1]
These application notes provide an overview of the use of this compound-specific antibodies in various immunoassay formats for environmental monitoring and include detailed protocols for key experimental procedures.
Principle of Detection
The detection of B. anthracis spores using this compound-specific antibodies is based on the highly specific binding of these antibodies to the this compound moiety present on the spore's surface. This interaction forms the basis of various immunodetection platforms, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assays (LFA), which are commonly used in environmental detection kits.
Data Presentation: Performance of this compound-Specific Antibody-Based Assays
The following table summarizes the quantitative performance of different immunoassay formats utilizing this compound-specific antibodies for the detection of Bacillus anthracis spores.
| Assay Format | Target | Limit of Detection (LOD) | Specificity/Cross-Reactivity | Reference |
| Luminex Assay | This compound-containing oligosaccharides | 10³ to 10⁴ spores/mL | Recognized all tested B. anthracis strains with limited cross-reactivity to two B. cereus strains. | |
| Super-paramagnetic Lateral Flow Immunoassay | B. anthracis spores | As few as 400 pure spores | No obvious cross-reaction with other related Bacillus spores at high concentrations. | |
| Lateral Flow Immunoassay (LFA) | B. anthracis spores | Approximately 10⁶ spores/mL | High specificity, with some kits demonstrating 98.6% specificity. |
Experimental Protocols
Sample Preparation from Environmental Matrices
Effective sample preparation is critical to remove inhibitors and concentrate spores from complex environmental samples.
Materials:
-
Phosphate-buffered saline with 0.05% Tween™ 20 (PBST)
-
Centrifuge
-
Vortex mixer
-
Sterile swabs, wipes, or sponges for sample collection
Protocol for Soil and Powder Samples:
-
Weigh 1 gram of the soil or powder sample.
-
Suspend the sample in 10 mL of PBST.
-
Vortex vigorously for 2 minutes to dislodge spores.
-
Allow heavy particles to settle for 5-10 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Centrifuge the supernatant at 5000 x g for 10 minutes to pellet the spores.
-
Discard the supernatant and resuspend the spore pellet in 1 mL of a suitable assay buffer (e.g., PBST).
-
The sample is now ready for analysis by ELISA or Lateral Flow Assay.
Protocol for Surface Swab/Wipe Samples:
-
After swabbing the surface, place the swab head or wipe into a tube containing 5-10 mL of PBST.
-
Vortex vigorously for 2 minutes to release the spores into the buffer.
-
Remove and discard the swab/wipe.
-
Centrifuge the remaining liquid at 5000 x g for 10 minutes to pellet the spores.
-
Discard the supernatant and resuspend the spore pellet in 1 mL of assay buffer.
-
The sample is now ready for analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a sandwich ELISA for the detection of B. anthracis spores.
Materials:
-
96-well microtiter plates
-
This compound-specific capture antibody
-
Biotinylated this compound-specific detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the this compound-specific capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Addition: Add 100 µL of the prepared environmental sample or standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated this compound-specific detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Lateral Flow Assay (LFA) Protocol
This protocol outlines the general steps for using a lateral flow device for the rapid detection of B. anthracis spores.
Materials:
-
Lateral flow test strip/cassette with this compound-specific antibodies
-
Running buffer (provided with the kit)
-
Pipette
Protocol:
-
Bring the test cassette and running buffer to room temperature.
-
Add a specified volume of the prepared environmental sample (e.g., 100-150 µL) to the sample well of the cassette.
-
Add a specified number of drops of the running buffer to the buffer well.
-
Allow the assay to run for the time specified in the kit instructions (typically 15-30 minutes).
-
Read the results visually. The appearance of a test line and a control line indicates a positive result. The appearance of only the control line indicates a negative result.
Mandatory Visualizations
Caption: Workflow for Sandwich ELISA using this compound-specific antibodies.
Caption: Principle of a Lateral Flow Assay for spore detection.
Conclusion
This compound-specific antibodies provide a highly specific and sensitive tool for the detection of Bacillus anthracis spores in environmental samples. The integration of these antibodies into user-friendly immunoassay platforms like ELISA and lateral flow assays allows for both laboratory-based high-throughput screening and rapid in-field testing. The protocols and data presented here offer a foundation for researchers and professionals to develop and implement robust detection strategies for this critical biothreat agent. Further development may focus on improving the limit of detection in complex matrices and multiplexing with other biothreat agent detection assays.
References
- 1. Novel Sample Preparation Method for Safe and Rapid Detection of Bacillus anthracis Spores in Environmental Powders and Nasal Swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Anthrose for In-situ Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of anthrose, an unusual monosaccharide found in the exosporium of Bacillus anthracis spores, for in-situ imaging studies. The primary proposed method is metabolic labeling using a chemically modified this compound precursor, followed by bioorthogonal click chemistry.
Introduction
This compound is a unique nine-carbon sugar that is a key component of the glycoprotein BclA on the surface of Bacillus anthracis spores. Its presence makes it an attractive target for the development of specific detection and imaging methods for this important pathogen. Fluorescent labeling of this compound enables the visualization of spores in various environments, which is crucial for research into pathogenesis, spore dissemination, and the evaluation of anti-anthrax therapeutics.
This protocol focuses on a two-step labeling strategy:
-
Metabolic Incorporation: A synthetic this compound precursor, modified with a bioorthogonal handle (e.g., an azide or alkyne group), is introduced to B. anthracis during sporulation. The bacterial cells' own biosynthetic machinery incorporates this modified sugar into the exosporium.
-
Click Chemistry: A fluorescent probe equipped with a complementary reactive group is then used to specifically label the modified this compound via a highly efficient and bioorthogonal click reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound in Bacillus anthracis is a complex enzymatic pathway. Understanding this pathway is crucial for designing a metabolic labeling strategy. The pathway begins with dTDP-4-keto-6-deoxy-α-D-glucose, an intermediate in L-rhamnose biosynthesis.[1][2] A plausible pathway is depicted below.
Caption: Proposed biosynthetic pathway of this compound in Bacillus anthracis.
Experimental Workflow for Fluorescent Labeling
The overall workflow for fluorescently labeling this compound in B. anthracis spores involves the synthesis of a modified precursor, metabolic labeling, and subsequent fluorescent tagging via click chemistry.
References
Troubleshooting & Optimization
Enhancing the sensitivity and specificity of anthrose detection assays
Welcome to the technical support center for anthrose detection assays. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and specificity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a specific biomarker for Bacillus anthracis?
This compound is a unique monosaccharide, a 4,6-dideoxy-4-[(R)-3-hydroxybutanoylamino]-2-O-methyl-D-glucopyranose. It is a key component of the oligosaccharide chains on the exosporium (the outermost layer) of B. anthracis spores.[1] Its presence appears to be limited to B. anthracis, making it a highly specific biomarker for developing species-specific detection methods and therapeutic interventions.[1]
Q2: What are the primary challenges in achieving high sensitivity and specificity for this compound detection?
The main challenges include:
-
High Homology: B. anthracis is genetically very similar to other members of the Bacillus cereus group, which can lead to cross-reactivity in some assays and reduce specificity.[2][3]
-
Complex Sample Matrices: Environmental samples like soil or clinical samples can contain a high bacterial background and various substances that may inhibit or interfere with the assay, significantly hampering sensitivity and specificity.[4]
-
Low Abundance: In the early stages of an infection or in environmental samples, the target analyte may be present in very low quantities, requiring highly sensitive detection methods.
-
Weak Affinity of Reagents: Some detection reagents, particularly lectins, may have a weak affinity for their target glycan, leading to poor sensitivity in analytical assays.
Q3: How can I improve the limit of detection when working with complex environmental samples like soil?
Optimizing the sample processing protocol is crucial. Key improvements can include:
-
Ideal Extraction Diluent: Using an appropriate diluent, such as one containing polyphosphate, can help disperse soil particles and improve spore recovery.
-
Optimized Wash Steps: Evaluating the number of wash steps and centrifugation speeds can enhance the removal of inhibitors.
-
Physical Disruption: Incorporating steps like sonication and shaking can help release spores from soil particles.
-
Pre-enrichment: A short incubation period in a defined growth medium can allow spores to germinate and multiply, increasing the concentration of detectable markers like toxins. This method has been shown to increase sensitivity to as low as 1 x 10² spores/mL.
Troubleshooting Guides
This section addresses specific issues encountered during common this compound detection assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: Why am I observing high background signal across my ELISA plate?
A: High background can obscure true signals and reduce assay sensitivity. Common causes and solutions include:
-
Non-Specific Binding: The detection antibody may be binding non-specifically to the plate or other proteins. Ensure you are using an appropriate blocking buffer and consider trying different blocking agents. Some blocking agents like BSA can be contaminated with glycoproteins, leading to false positives in lectin-based assays.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high. Perform a dilution series to determine the optimal working concentration.
-
Insufficient Washing: Residual reagents may remain in the wells. Increase the number of wash steps or the soaking time between washes. Ensure all wells are filled and completely aspirated.
-
Contaminated Reagents: Buffers or the substrate solution may be contaminated. Use fresh, sterile reagents. The TMB substrate solution should be clear and colorless before use.
Q: My ELISA is showing a weak or no signal, even for the positive control. What went wrong?
A: A weak or absent signal can be due to several factors related to reagents and protocol steps:
-
Omission of a Key Reagent: Double-check that all reagents, including the primary antibody, secondary antibody, and substrate, were added in the correct order.
-
Inactive Reagents: The enzyme conjugate or substrate may have lost activity. Test their activity independently and ensure they have been stored correctly. Avoid using sodium azide in buffers, as it inhibits the HRP enzyme.
-
Inadequate Incubation: Incubation times or temperatures may be insufficient. Ensure you are following the recommended protocol; typical substrate development times are 10-30 minutes. Bring all reagents to room temperature before use.
-
Incorrect Plate Reader Settings: Verify that the correct wavelength and filters are set on the plate reader for your specific substrate.
Lectin-Based Assays
Q: My lectin-based assay has poor sensitivity. How can I enhance the signal?
A: The low affinity of some lectins is a known limitation.
-
Use of Lectin Multimers: The sensitivity of detection can be significantly improved by using multivalent interactions. Creating lectin multimers can increase the avidity of the lectin for the target glycan, mimicking biological interactions and enhancing signal strength.
-
Optimize Incubation and Temperature: Like ELISAs, ensure that incubation times and temperatures are optimized for the specific lectin being used.
Q: I'm seeing high background noise and false positives in my Enzyme-Linked Lectin Assay (ELLA). Why?
A: This is a common problem in ELLAs, often related to the blocking step.
-
Improper Blocking Agent: Many standard blocking agents, such as Bovine Serum Albumin (BSA), are glycoproteins themselves and can bind to certain lectins, causing high background. For example, lectins like Concanavalin A (ConA) can bind to the mannose core of N-linked glycans present in BSA.
-
Solution: It is critical to use a carbohydrate-free blocking agent. Synthetic polymers like Polyvinyl Alcohol (PVA) have been identified as effective global blocking agents for ELLA applications.
Mass Spectrometry (MS)
Q: My mass spectrometry data is very noisy, making it difficult to detect low-abundance peaks. How can this be improved?
A: Signal noise is a common issue in MS that can obscure true results.
-
Cross-Spectra Analysis: A single spectrum can be corrupted by noise. To improve peak detection, use an additional constraint: the consistent appearance of true peaks across multiple, technically replicated spectra. False-positive peaks from noise generally do not repeat consistently. Aligning peaks from multiple spectra can help distinguish true signals from noise, thereby improving the detection of low-abundance analytes.
-
Advanced Data Processing: Employ novel deep learning frameworks or other advanced algorithms for data analysis. These can help with calibration, outlier detection, and classification of complex MS data, enhancing the overall quality of the results.
Q: How can I mitigate matrix effects in my LC-MS analysis of biological samples?
A: Matrix effects can cause ion suppression or enhancement, affecting quantification.
-
Improved Sample Preparation: Implement robust sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.
-
Use of "Universal" Detectors: For quantitative analysis, consider coupling the LC-MS platform with a universal detector like a Charged Aerosol Detector (CAD). CAD provides a response that is less dependent on the chemical properties of the analyte compared to MS, offering a semi-quantitative profile that can contextualize the MS data.
-
Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled version of the analyte of interest as an internal standard.
Quantitative Data Summary
The sensitivity and specificity of this compound/B. anthracis detection vary significantly depending on the methodology and sample complexity.
| Detection Method | Limit of Detection (LOD) | Sample Type / Conditions | Key Challenges | Reference |
| Multiplex Immunoassay | 1 x 10² CFU/mL | Spiked Environmental Samples (post-incubation) | Requires a 5-hour incubation step to reach max sensitivity. | |
| Real-Time PCR | 1 x 10³ - 1 x 10⁴ spores/g | Soil | Sensitivity can be impeded by complex sample composition. | |
| RV-PCR with Sample Processing | As low as 1.5 CFU/mL (6 CFU/g) | Soil | Requires a modified processing method to achieve high sensitivity. | |
| Next-Generation Sequencing (NGS) | 10 genomic equivalents / ng of background DNA | Spiked Aerosol and Soil DNA | Computationally intensive; requires bioinformatics expertise. | |
| Anti-PA IgG ELISA | Diagnostic Sensitivity: 97.8% | Human Sera | Diagnostic specificity was initially 94.2%, improved to 100% with a competitive inhibition format. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation from Soil
This protocol is adapted from methods designed to improve spore recovery from complex soil matrices.
-
Sample Weighing: Aseptically transfer 45 g of sterile soil into a sterile 250 mL centrifuge bottle.
-
Inoculation (for controls): Add 4.5 mL of the experimental spore suspension to the soil.
-
Extraction & Dispersion:
-
Add an appropriate volume of an extraction diluent (e.g., phosphate-buffered saline with Tween or a polyphosphate solution).
-
Shake vigorously for 3 minutes to create a slurry.
-
-
Sonication: Place the sample container in a bath sonicator and sonicate for 3 minutes to dislodge spores from soil particulates.
-
Centrifugation (Initial): Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet larger debris. Carefully transfer the supernatant to a new sterile tube.
-
Spore Pelleting: Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the spores.
-
Washing: Discard the supernatant, resuspend the pellet in a fresh wash solution, and repeat the high-speed centrifugation. Perform 2-3 wash cycles.
-
Final Resuspension: Resuspend the final, washed pellet in a small volume of sterile PBS or another appropriate buffer for downstream analysis (e.g., culture, PCR, or ELISA).
Protocol 2: Monosaccharide Analysis via Methanolysis for GC-MS
This protocol is used to release and identify monosaccharides like this compound from purified exosporium or whole spores.
-
Sample Preparation: Use a dried sample of purified spores or exosporium.
-
Methanolysis:
-
Prepare fresh 1.5 N methanolic-HCl by carefully adding 0.5 mL of acetyl chloride to 4.5 mL of cold (-70°C) methanol. Allow the mixture to react for at least 30 minutes before use.
-
Resuspend the dried sample in 0.4 mL of the freshly prepared 1.5 N methanolic-HCl.
-
Incubate the suspension in a heating block at 80°C for 16 hours.
-
-
Drying: After methanolysis, dry the samples completely using a vacuum centrifuge.
-
Re-N-acetylation (for amino sugars):
-
Dissolve the dried residue in 200 µL of methanol.
-
Add 20 µL of acetic anhydride followed by 20 µL of pyridine.
-
Vortex and incubate at room temperature for 30 minutes.
-
-
Derivatization for GC-MS: Dry the sample again and proceed with standard derivatization methods (e.g., trimethylsilylation) to make the monosaccharides volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Visualizations: Workflows and Pathways
References
- 1. This compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection methods for Bacillus anthracis in environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Identification of Bacillus anthracis: From Conventional to Molecular Microbiology Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive Multiplex Assay for the Detection of B. anthracis Spores from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Anthrose-Containing Glycoproteins like BclA
Welcome to the technical support center for the purification of anthrose-containing glycoproteins, with a special focus on BclA from Bacillus anthracis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is BclA, and why is its purification challenging?
A1: BclA (Bacillus collagen-like protein of anthracis) is a major glycoprotein component of the exosporium of Bacillus anthracis spores. Its purification is challenging due to several factors:
-
Heavy Glycosylation: BclA is heavily glycosylated, with sugars including the unique monosaccharide this compound. This high level of glycosylation can mask the protein's physicochemical properties, interfering with traditional purification techniques.
-
Collagen-like Structure: BclA possesses a collagen-like domain, which contributes to its fibrous nature and potential for aggregation.
-
Poor Staining: BclA does not stain well with conventional protein stains like Coomassie blue, making visualization on SDS-PAGE gels difficult.[1]
-
Location: As an exosporium protein, its extraction requires specific methods to release it from the spore surface.
Q2: What are the initial steps for extracting BclA from B. anthracis spores?
A2: The initial step involves the extraction of exosporium proteins. Two common methods have been described:
-
Boiling in SDS-PAGE Buffer: This is a simpler method but may result in lower recovery rates for some exosporium proteins.[2]
-
Urea Extraction: This method involves extracting spores with a buffer containing 8 M urea, which has been shown to be more reliable for extracting exosporium glycoproteins like BclB and is also effective for BclA.[2]
Q3: Can I use standard affinity chromatography for BclA purification?
A3: Standard affinity chromatography, such as Ni-NTA for His-tagged recombinant proteins, can be a viable option if you are working with a recombinant form of BclA. However, for native BclA, lectin affinity chromatography is a more suitable approach. The success of lectin affinity chromatography depends on the availability of a lectin that specifically recognizes the glycan structures on BclA, which include this compound. Given the unique nature of this compound, a specific lectin may not be commercially available. Therefore, other purification strategies may need to be employed.
Q4: How can I monitor the purification of BclA if it doesn't stain well with Coomassie blue?
A4: Due to the poor staining of BclA with Coomassie blue, alternative visualization methods are necessary. These include:
-
Glycoprotein Staining: Using specific stains for glycoproteins, such as the Periodic acid-Schiff (PAS) stain.
-
Silver Staining: Silver staining is generally more sensitive than Coomassie and may provide better visualization of BclA.
-
Western Blotting: Using antibodies specific to BclA is a highly sensitive and specific method for tracking the protein throughout the purification process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Extracted BclA | Incomplete spore lysis or inefficient exosporium protein extraction. | Optimize the extraction method. For urea extraction, ensure complete resuspension of spores and adequate incubation time. Consider mechanical disruption methods like sonication or bead beating in conjunction with chemical extraction. |
| BclA is not binding to the affinity column (e.g., lectin or other affinity resin). | The affinity tag (if recombinant) is inaccessible due to glycosylation. The lectin used does not have a high affinity for the glycans on BclA. | For recombinant proteins, consider moving the affinity tag to the other terminus or adding a longer linker. For lectin chromatography, screen a panel of different lectins to find one with suitable affinity. If no suitable lectin is found, consider alternative purification methods like ion-exchange or size-exclusion chromatography. |
| BclA elutes in a broad peak or multiple peaks during chromatography. | High degree of heterogeneity in glycosylation. Aggregation of the protein. | The heterogeneity of glycosylation can lead to this behavior. It may be necessary to pool broader fractions to capture the majority of the protein. To address aggregation, consider adding detergents or adjusting the salt concentration in your buffers.[3] |
| Purified BclA shows multiple bands on a Western blot. | Proteolytic degradation. Different glycoforms. | Add protease inhibitors to all buffers during the purification process. The multiple bands could represent different glycoforms of BclA with varying molecular weights due to differences in glycosylation. |
| The purified protein is not BclA. | Contaminating proteins co-purified. | Optimize wash steps in your chromatography protocol. Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography, to remove contaminants. |
| Difficulty visualizing BclA on SDS-PAGE. | Poor staining with Coomassie blue due to heavy glycosylation. | Use a glycoprotein-specific stain or silver stain. The most reliable method is Western blotting with an anti-BclA antibody. |
Quantitative Data Summary
Due to the limited availability of published quantitative data for the purification of native BclA, the following table provides expected ranges and values based on the purification of similar heavily glycosylated or collagen-like proteins. These values should be used as a general guideline.
| Parameter | Expected Value/Range | Notes |
| Starting Material | 1-10 g (wet weight) of B. anthracis spores | The yield will be dependent on the sporulation efficiency and the density of BclA on the exosporium. |
| Extraction Efficiency | 10-30% of total exosporium protein | This can vary significantly based on the extraction method used. |
| Purity after single chromatography step | 50-80% | Purity is highly dependent on the specificity of the chromatography resin. |
| Final Purity | >90% | Achieving high purity will likely require a multi-step purification strategy. |
| Expected Final Yield | 0.1-1 mg per gram of starting material | This is an estimate and can be influenced by all steps of the purification process. |
Experimental Protocols
Protocol 1: Extraction of Exosporium Proteins from B. anthracis Spores
This protocol is adapted from methods used for the extraction of exosporium proteins.[2]
Materials:
-
B. anthracis spores (inactivated)
-
Urea Extraction Buffer: 8 M urea, 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
Centrifuge and appropriate tubes
-
Sonicator or bead beater (optional)
Procedure:
-
Start with a known quantity of purified, inactivated B. anthracis spores.
-
Wash the spores three times with ice-cold Wash Buffer to remove any loosely associated proteins. Centrifuge at 10,000 x g for 10 minutes between each wash.
-
Resuspend the spore pellet in Urea Extraction Buffer.
-
Incubate the suspension for 1 hour at room temperature with gentle agitation.
-
(Optional) For more efficient extraction, sonicate the suspension on ice or use a bead beater.
-
Centrifuge at 15,000 x g for 20 minutes to pellet the spores.
-
Carefully collect the supernatant, which contains the extracted exosporium proteins, including BclA.
-
Proceed immediately to the next purification step or store the extract at -80°C.
Protocol 2: Purification of Collagen-Like Proteins by Acid Precipitation
This protocol is a general method for the purification of collagen-like proteins and may be adapted for BclA.
Materials:
-
Exosporium protein extract (from Protocol 1)
-
1 M Acetic Acid
-
1 M NaOH
-
Dialysis tubing
-
Centrifuge and appropriate tubes
Procedure:
-
Take the exosporium protein extract and slowly add 1 M acetic acid dropwise while stirring to lower the pH to around 4.0-4.5.
-
Continue stirring on ice for 30-60 minutes to allow for the precipitation of contaminating proteins.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
The supernatant, which should be enriched in the more acid-soluble BclA, is carefully collected.
-
Neutralize the supernatant by adding 1 M NaOH dropwise.
-
Dialyze the neutralized supernatant against a suitable buffer (e.g., PBS) to remove the acid and prepare for the next chromatography step.
Visualizations
Caption: A general experimental workflow for the purification of BclA.
Caption: A troubleshooting decision tree for BclA purification.
References
Investigating the stability of anthrose under various chemical and physical conditions
Welcome to the technical support center for anthrose. This resource is designed for researchers, scientists, and drug development professionals working with this unique monosaccharide. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and stability data to assist in your research and development activities.
This compound: An Overview
This compound is an unusual monosaccharide that is a key component of the exosporium of Bacillus anthracis spores.[1] Its chemical structure is 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-d-glucose.[1] Due to its location on the spore surface, this compound is a target for the development of specific detection methods for B. anthracis.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am seeing a gradual decrease in the concentration of my this compound solution over time. What could be the cause?
A1: The stability of monosaccharides in solution can be influenced by several factors. A gradual decrease in concentration could be due to microbial contamination, degradation under the current storage conditions (pH, temperature), or reaction with components of the storage buffer. It is recommended to store this compound solutions under sterile conditions at low temperatures (e.g., -20°C) to minimize degradation.[3]
Q2: How does pH affect the stability of this compound?
A2: While specific data on this compound is limited, the stability of other monosaccharides is known to be pH-dependent. For instance, heating glucose and maltose solutions leads to a decrease in pH, indicating the formation of acidic degradation products. Generally, monosaccharides can undergo degradation under both acidic and alkaline conditions. It is advisable to maintain this compound solutions at a neutral or slightly acidic pH and to buffer the solution if pH stability is a concern.
Q3: Is this compound susceptible to oxidation?
A3: The presence of hydroxyl and amide functional groups in the this compound structure suggests potential susceptibility to oxidation. Oxidizing agents can lead to the degradation of monosaccharides. If your experimental conditions involve oxidizing agents, it is important to assess their compatibility with this compound.
Q4: Can I heat my this compound solution for sterilization?
A4: Caution should be exercised when heating carbohydrate solutions. Thermal degradation of monosaccharides can occur at elevated temperatures, leading to caramelization and the formation of various degradation products. The appropriate method for sterilization would depend on the downstream application. Filtration is a common alternative to heat sterilization for heat-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of an aged this compound solution. | Degradation of this compound into smaller byproducts. | Analyze a freshly prepared standard to confirm the retention time of pure this compound. Consider performing mass spectrometry to identify the unknown peaks. Store this compound solutions at -20°C or lower to minimize degradation. |
| Loss of biological activity of a glycoconjugate containing this compound. | Instability of the glycosidic linkage or degradation of the this compound moiety under experimental conditions (e.g., extreme pH, high temperature). | Review the pH and temperature of all buffers and incubation steps. If possible, perform stability studies of the glycoconjugate under the experimental conditions to identify the source of instability. |
| Inconsistent results in this compound-based assays. | Variability in the purity or concentration of the this compound stock solution. | Regularly check the purity of the this compound stock by a suitable analytical method like HPLC or NMR. Prepare fresh stock solutions frequently and store them under appropriate conditions. |
Quantitative Stability Data (Analogous Compounds)
Table 1: Thermal Degradation of Glucose and Maltose
This table shows the pH changes in 20% (w/w) glucose and maltose solutions after heating at different temperatures and for various durations. A decrease in pH indicates degradation.
| Sugar | Temperature (°C) | Heating Time (h) | Final pH |
| Glucose | 110 | 1 | 4.14 |
| 5 | 3.65 | ||
| 150 | 1 | 3.32 | |
| 5 | 2.89 | ||
| Maltose | 110 | 1 | 3.78 |
| 5 | 3.61 | ||
| 150 | 1 | 3.33 | |
| 5 | 3.03 | ||
| Data adapted from a study on the thermal degradation of glucose and maltose solutions. |
Table 2: Degradation Rate Constants of Monosaccharides in Acidic Conditions
This table presents the second-order reaction rate constants for the degradation of various monosaccharides in different acids at 120°C. This illustrates the influence of both the type of sugar and the acidic environment on stability.
| Monosaccharide | Acid (0.01 mol/L) | Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| Glucose | HCl | 1.83 x 10⁻³ |
| H₂SO₄ | 1.94 x 10⁻³ | |
| H₂SO₃ | 0.22 x 10⁻³ | |
| Xylose | HCl | 10.9 x 10⁻³ |
| H₂SO₄ | 11.2 x 10⁻³ | |
| H₂SO₃ | 0.81 x 10⁻³ | |
| Data sourced from a study on the degradation kinetics of monosaccharides in various acids. |
Experimental Protocols
Protocol 1: General Procedure for Testing Thermal Stability of a Monosaccharide
This protocol provides a general method for assessing the thermal stability of a monosaccharide like this compound in solution.
-
Preparation of Solutions: Prepare a stock solution of the monosaccharide (e.g., 10 mg/mL) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquoting: Aliquot the solution into several sterile, sealed vials to avoid repeated freeze-thaw cycles and contamination.
-
Incubation: Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Sampling: At each time point, remove a vial from each temperature and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the monosaccharide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., refractive index, mass spectrometry).
-
Data Analysis: Plot the concentration of the monosaccharide as a function of time for each temperature. Calculate the degradation rate constant if applicable.
Protocol 2: General Procedure for Testing pH Stability of a Monosaccharide
This protocol outlines a method for evaluating the stability of a monosaccharide across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Solution Preparation: Dissolve the monosaccharide in each buffer to a final concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24, 48, 72 hours). A time-zero sample should be taken immediately after dissolution.
-
Analysis: Analyze the concentration of the monosaccharide in each sample at the end of the incubation period using HPLC or another quantitative method.
-
Data Analysis: Compare the final concentration to the initial concentration for each pH to determine the extent of degradation. Plot the percentage of remaining monosaccharide against the pH.
Diagrams
References
Technical Support Center: Optimizing Enzymatic Synthesis of Anthrose Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of anthrose precursors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the synthesis of this compound precursors?
A1: The biosynthesis of this compound precursors in Bacillus anthracis is understood to be carried out by a four-enzyme pathway encoded by the ant operon (antA, antB, antC, and antD). The pathway begins with TDP-4-keto-6-deoxy-α-D-glucose, an intermediate in rhamnose biosynthesis. While the exact sequence and intermediates are a subject of ongoing research, a plausible pathway is outlined below.
Caption: Proposed enzymatic pathway for this compound precursor synthesis.
Q2: How can I express and purify the Ant enzymes (AntA, AntB, AntC, AntD)?
A2: The ant genes from Bacillus anthracis can be cloned into E. coli expression vectors (e.g., pET vectors with a His6-tag) for recombinant protein production. Purification can typically be achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.[1][2][3][4] It is crucial to optimize expression conditions (e.g., temperature, IPTG concentration) to maximize the yield of soluble protein.
Q3: How can I monitor the progress of the enzymatic reactions?
A3: The consumption of substrates and formation of products can be monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For spectrophotometric assays, the change in absorbance of cofactors like NADH/NADPH can be monitored.
Troubleshooting Guides
Problem 1: Low or no activity of AntA (Enoyl-CoA Hydratase)
| Possible Cause | Suggested Solution |
| Incorrect Substrate | Verify the correct acyl-CoA substrate is being used. AntA is predicted to act on a branched-chain enoyl-CoA. |
| Improper Enzyme Folding | Optimize E. coli expression conditions (e.g., lower temperature, use of chaperones) to increase the solubility of recombinant AntA. |
| Suboptimal Assay Conditions | Test a range of pH (typically 7.0-8.5) and temperatures (25-37°C) to find the optimal conditions for AntA activity. |
| Enzyme Denaturation | Ensure proper storage conditions for the purified enzyme (e.g., -80°C in a suitable buffer with glycerol). Avoid repeated freeze-thaw cycles. |
Problem 2: Low or no activity of AntB (3-hydroxyacyl-CoA Dehydrogenase)
| Possible Cause | Suggested Solution |
| Missing Cofactor | Ensure the presence of the appropriate nicotinamide cofactor (NADH or NADPH) in the reaction mixture. |
| Suboptimal pH | The optimal pH for bacterial 3-hydroxyacyl-CoA dehydrogenases can vary. Test a pH range from 6.0 to 9.0. |
| Product Inhibition | If the reaction stalls, consider the possibility of product inhibition. Lowering the initial substrate concentration or removing the product may help. |
| Incorrect Substrate Stereochemistry | Ensure the substrate provided has the correct stereochemistry, as these enzymes are often stereospecific. |
Problem 3: Low or no activity of AntC (Aminotransferase)
| Possible Cause | Suggested Solution |
| Missing PLP Cofactor | Aminotransferases require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure it is included in the reaction buffer. |
| Incorrect Amino Donor | The physiological amino donor for AntC is likely L-glutamate. Confirm its presence in the assay. |
| Substrate Inhibition | High concentrations of the keto-sugar substrate or the amino donor can sometimes inhibit aminotransferases. Vary the substrate concentrations to test for this effect. |
| Instability of Keto-Sugar Substrate | The substrate, TDP-4-keto-6-deoxy-D-glucose, can be unstable. Prepare it fresh and use it promptly. Its stability can be monitored by HPLC. |
Problem 4: Issues with the Multi-Enzyme Cascade Reaction
| Possible Cause | Suggested Solution |
| Incompatible Buffer Conditions | The optimal pH and buffer composition may differ for each enzyme. A compromise buffer must be found, or the reaction can be performed in a stepwise manner with buffer adjustment at each step. |
| Intermediate Degradation | Intermediates in the pathway may be unstable. Minimize reaction times and consider in-situ generation where the product of one reaction is immediately available as the substrate for the next. |
| Imbalance in Enzyme Ratios | The relative concentrations of the four enzymes are critical for efficient flux through the pathway. Empirically determine the optimal ratio of AntA, AntB, AntC, and AntD. |
| Cofactor Depletion | Ensure that cofactors (e.g., NAD(P)H, PLP, Coenzyme A) are present in sufficient, non-limiting concentrations. |
Data Presentation
Table 1: Hypothetical Optimal Reaction Conditions for Ant Enzymes (Requires Experimental Verification)
| Enzyme | Parameter | Optimal Value (Hypothetical) |
| AntA | pH | 7.5 - 8.5 |
| Temperature | 30 - 37 °C | |
| AntB | pH | 7.0 - 8.0 |
| Temperature | 25 - 37 °C | |
| Cofactor | NADH or NADPH | |
| AntC | pH | 7.5 - 8.5 |
| Temperature | 30 - 37 °C | |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | |
| AntD | pH | 7.0 - 8.0 |
| Temperature | 25 - 37 °C |
Experimental Protocols
Protocol 1: General Expression and Purification of His-tagged Ant Enzymes
-
Expression: Transform E. coli BL21(DE3) with the expression vector containing the ant gene. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension on ice and centrifuge to collect the soluble fraction.
-
Affinity Chromatography: Load the soluble lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
Caption: General workflow for recombinant protein expression and purification.
Protocol 2: Coupled Spectrophotometric Assay for AntB (3-hydroxyacyl-CoA Dehydrogenase)
This assay measures the oxidation of NAD(P)H.
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM Buffer (e.g., Tris-HCl, pH 7.5)
-
0.2 mM NAD(P)H
-
Substrate (product from the AntD reaction)
-
-
Initiate the reaction by adding a suitable amount of purified AntB enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
A "no enzyme" control should be run to account for any non-enzymatic degradation of NAD(P)H.
Protocol 3: HPLC-MS Method for Analysis of TDP-sugars
-
Sample Preparation: Quench enzymatic reactions by adding a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Chromatography: Use a C18 reversed-phase column or a porous graphitic carbon column for separation.
-
Mobile Phase: A gradient of aqueous ammonium acetate or ammonium formate and an organic solvent like acetonitrile is commonly used.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode for detection. Monitor the specific m/z values for the expected TDP-sugar intermediates and products.
Caption: Workflow for the analysis of TDP-sugars by HPLC-MS.
References
- 1. Expression and Purification of the Recombinant Lethal Factor of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and purification of Bacillus anthracis protective antigen from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of the recombinant protective antigen of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide and nucleotide sugar analysis by liquid chromatography-electrospray ionization-mass spectrometry on surface-conditioned porous graphitic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Specificity of Novel Anti-Anthrose Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of newly developed antibodies is paramount to ensure accuracy, reproducibility, and ultimately, the success of their scientific endeavors. This guide provides a comparative analysis of key methodologies for validating the binding specificity of novel anti-anthrose antibodies, crucial for the development of diagnostics and therapeutics against Bacillus anthracis.
Anthrose, a unique monosaccharide found in the exosporium glycoprotein BclA of B. anthracis spores, serves as a key biomarker for the specific detection of this pathogenic bacterium.[1] The development of monoclonal antibodies (mAbs) targeting this this compound-containing tetrasaccharide has paved the way for highly specific and sensitive detection methods.[2][3][4] This guide will delve into the experimental validation of these antibodies, comparing their performance with alternative detection methods and providing detailed protocols for key validation assays.
Performance Comparison of Anti-Anthrose Antibodies and Alternative Methods
The efficacy of newly developed anti-anthrose antibodies can be benchmarked against existing detection methodologies. Key performance indicators include binding affinity, specificity (cross-reactivity), and the limit of detection. While specific binding affinities for the newest generation of anti-anthrose monoclonal antibodies are often proprietary, the affinities for other antibodies targeting B. anthracis components, such as the BclA protein and protective antigen (PA), typically fall within the nanomolar to sub-nanomolar range, providing a strong benchmark for performance.
| Antibody/Method | Target | Binding Affinity (Kd) | Limit of Detection (LOD) | Cross-Reactivity |
| Newly Developed Anti-Anthrose mAb (Hypothetical) | This compound Tetrasaccharide on BclA | Expected in the nM to sub-nM range | Assay-dependent | Minimal with closely related Bacillus species |
| Anti-BclA Single-Domain Antibody (sdAb) | BclA Protein | Low nM to sub-nM | Not specified | Specific to B. anthracis spores |
| Anti-Protective Antigen (PA) mAb (e.g., W1) | Protective Antigen | 0.04 nM[5] | Not applicable for spore detection | Specific to PA protein |
| Anti-Protective Antigen (PA) mAb (e.g., ETI-204) | Protective Antigen | 0.33 nM | Not applicable for spore detection | Specific to PA protein |
| Luminex Assay with Anti-Anthrose mAbs | B. anthracis spores | Not applicable | 10³ to 10⁴ spores/mL | Limited with two B. cereus strains |
| Sandwich ELISA with Anti-Anthrose mAbs | B. anthracis spores | Not applicable | Less sensitive than Luminex assay | Minimal with other Bacillus strains |
| Real-Time PCR | Specific gene targets (e.g., pagA, capB) | Not applicable | 1-30 spores per reaction | High, but can be complex to design primers that avoid all cross-reactivity with closely related species |
Experimental Protocols for Antibody Validation
Accurate validation of anti-anthrose antibody binding specificity requires a multi-pronged approach, employing a combination of immunoassays. Below are detailed protocols for essential validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
ELISA is a fundamental technique to assess the binding of the anti-anthrose antibody to its target and to screen for potential cross-reactivity with related bacterial species.
Protocol:
-
Antigen Coating:
-
Coat separate wells of a 96-well microtiter plate with 100 µL of whole B. anthracis spores, purified BclA glycoprotein, and whole spores from a panel of closely related Bacillus species (B. cereus, B. thuringiensis, etc.) at a concentration of 10⁷ spores/mL or 1-5 µg/mL of protein in PBS.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk or 1% BSA in PBST to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of the newly developed anti-anthrose antibody at various dilutions to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Read:
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR provides real-time, label-free analysis of the binding kinetics between the antibody and its antigen, allowing for the precise determination of the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
Protocol:
-
Ligand Immobilization:
-
Immobilize the purified BclA glycoprotein or a synthetic this compound-containing tetrasaccharide onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of the anti-anthrose antibody (analyte) in a suitable running buffer (e.g., HBS-EP) over the sensor chip surface.
-
-
Association and Dissociation Monitoring:
-
Monitor the change in the refractive index at the sensor surface in real-time to measure the association of the antibody to the immobilized antigen.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody-antigen complex.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).
-
Western Blotting for Target Recognition in Complex Mixtures
Western blotting is used to confirm that the anti-anthrose antibody recognizes the specific BclA glycoprotein from a complex mixture of proteins, such as a spore lysate.
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare lysates from B. anthracis spores.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-anthrose antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific band at the expected molecular weight of BclA confirms target recognition.
-
Visualizing Key Molecular and Experimental Frameworks
To further elucidate the context and application of anti-anthrose antibodies, the following diagrams, generated using Graphviz (DOT language), illustrate the structure of the target glycoprotein and a typical validation workflow.
Caption: Structure of the B. anthracis BclA Glycoprotein.
Caption: Workflow for Validating Anti-Anthrose Antibody Specificity.
Conclusion
The validation of newly developed anti-anthrose antibodies is a critical process that relies on a combination of robust immunoassays. By systematically evaluating specificity, cross-reactivity, and binding affinity using techniques such as ELISA, SPR, and Western Blotting, researchers can ensure the development of high-quality reagents for the reliable detection of Bacillus anthracis. The presented protocols and comparative data serve as a valuable resource for scientists and professionals in the field of infectious disease research and diagnostics development.
References
- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthrax spore detection by a luminex assay based on monoclonal antibodies that recognize this compound-containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Validation of Anthrose as a Species-Specific Biomarker for Bacillus anthracis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate identification of Bacillus anthracis, the causative agent of anthrax, is critical for both public health and biodefense. While various biomarkers have been investigated, the monosaccharide anthrose, a key component of the B. anthracis exosporium, has emerged as a promising species-specific target. This guide provides an objective comparison of this compound-based detection methods against other established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of B. anthracis Biomarkers
The selection of a biomarker for B. anthracis detection hinges on a variety of factors, including sensitivity, specificity, and the speed of the assay. The following table summarizes the quantitative performance of this compound-based immunoassays compared to methods targeting other biomarkers, such as the protective antigen (PA) and specific genetic sequences on the pXO1 and pXO2 plasmids.
| Biomarker | Assay Type | Limit of Detection (LOD) | Specificity | Key Advantages | Key Limitations |
| This compound | Luminex Immunoassay | 10³ to 10⁴ spores/mL[1] | High, but some cross-reactivity with certain B. cereus strains observed.[1] | Targets a unique carbohydrate marker on the spore surface. | Potential for cross-reactivity with closely related Bacillus species. |
| Protective Antigen (PA) | ELISA | 1 ng/mL[2] | High, with some assays reaching 100% diagnostic specificity with competitive inhibition.[1][3] | Well-characterized protein biomarker, indicative of toxigenic potential. | Secreted protein, may not be present in all stages of infection or in non-toxigenic strains. |
| Electrochemiluminescence (ECL) Immunoassay | 2.5 ng/mL | 97% | High sensitivity. | Requires specialized equipment. | |
| pXO1 and pXO2 Plasmids (Genetic Markers) | Multiplex PCR | Not explicitly quantified in spores/mL, but highly sensitive. | 100% correlation with expected results in tested panels. | High specificity and sensitivity, can differentiate between virulent and avirulent strains. | Requires DNA extraction and thermal cycling, which can be time-consuming. |
| Real-Time PCR | Not explicitly quantified in spores/mL, but highly sensitive. | 100% sensitivity and specificity against a diverse panel of isolates. | Rapid results and quantitative potential. | Can be inhibited by substances in complex environmental samples. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide outlines of key experimental protocols for the detection of this compound, protective antigen, and plasmid-specific genetic markers.
This compound-Based Luminex Immunoassay Protocol
This protocol is based on the principles described for monoclonal antibody-based detection of this compound-containing oligosaccharides.
-
Spore Preparation: Bacillus spp. strains are cultured on appropriate agar plates to induce sporulation. Spores are harvested, washed, and inactivated, often through treatment with a disinfectant like isopropanol, followed by washing.
-
Antibody Coupling to Beads: Monoclonal antibodies specific for the this compound tetrasaccharide are covalently coupled to magnetic carboxylated microspheres (beads) using a standard carbodiimide chemistry protocol.
-
Immunoassay Procedure:
-
A suspension of the prepared spores is incubated with the antibody-coupled beads.
-
After incubation, the beads are washed to remove unbound material.
-
A biotinylated detection antibody, also specific for the this compound oligosaccharide, is added and incubated.
-
Following another wash step, a streptavidin-phycoerythrin (PE) conjugate is added and allowed to bind to the biotinylated detection antibody.
-
The beads are washed a final time and resuspended in a sheath fluid.
-
-
Data Acquisition and Analysis: The fluorescence intensity of the PE on the beads is measured using a Luminex instrument. The signal is proportional to the amount of this compound-containing spores captured.
Protective Antigen (PA) ELISA Protocol
This protocol outlines a standard sandwich ELISA for the detection of PA.
-
Plate Coating: 96-well microtiter plates are coated with a capture monoclonal antibody specific for PA and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent non-specific binding.
-
Sample and Standard Incubation: The sample to be tested and a serial dilution of a known concentration of recombinant PA (for a standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection monoclonal antibody that recognizes a different epitope on PA is added to the wells and incubated.
-
Enzyme Conjugate Incubation: The plates are washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition and Signal Detection: Following a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of PA in the sample is determined by comparison to the standard curve.
Multiplex PCR for pXO1 and pXO2 Detection
This protocol describes a multiplex PCR assay for the simultaneous detection of genetic markers on the B. anthracis virulence plasmids.
-
DNA Extraction: DNA is extracted from the bacterial culture or environmental sample using a commercial DNA extraction kit.
-
PCR Master Mix Preparation: A PCR master mix is prepared containing DNA polymerase, dNTPs, buffer, and multiple primer pairs specific for targets on the pXO1 plasmid (e.g., pagA, lef, cya) and the pXO2 plasmid (e.g., capA, capB, capC), as well as a chromosomal marker for species confirmation.
-
PCR Amplification: The extracted DNA is added to the master mix, and the reaction is subjected to thermal cycling in a PCR instrument. The cycling conditions (denaturation, annealing, extension) are optimized for the specific primer sets used.
-
Agarose Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.
-
Result Interpretation: The presence of bands of the expected sizes for the pXO1, pXO2, and chromosomal targets indicates a positive identification of virulent B. anthracis.
Visualizing Detection Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the different biomarker detection strategies.
Caption: Workflow for the detection of B. anthracis spores via an this compound-specific Luminex immunoassay.
References
- 1. Specific, Sensitive, and Quantitative Enzyme-Linked Immunosorbent Assay for Human Immunoglobulin G Antibodies to Anthrax Toxin Protective Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthrax Toxin Detection: From In Vivo Studies to Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
Comparative Analysis of Naturally Occurring Anthrose Analogs and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of naturally occurring analogs of anthrose, a rare dideoxy sugar primarily found on the exosporium of Bacillus anthracis. This document outlines the structural similarities and differences of these analogs, their biological activities, and the experimental methodologies used for their characterization. The objective is to offer a comprehensive resource for researchers investigating bacterial glycobiology, virulence mechanisms, and the development of novel therapeutics and vaccines.
Introduction to this compound and its Analogs
This compound, chemically defined as 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose, is a unique monosaccharide that plays a crucial role in the biology of Bacillus anthracis. It is a key component of the oligosaccharide chains decorating the BclA glycoprotein, the major constituent of the spore's exosporium. The structure of this compound and its analogs are based on a 4-amino-4,6-dideoxy-D-glucose backbone, also known as viosamine. Variations in the acyl group attached to the C-4 amino group, as well as other modifications, give rise to a family of structurally related but functionally distinct sugar molecules. These rare sugars are often associated with the external surfaces of bacteria and viruses, where they mediate interactions with the host environment and immune system.
Comparative Data of this compound Analogs
The following table summarizes the key characteristics of naturally occurring this compound analogs, their biological sources, and their observed biological activities.
| Feature | This compound | Modified Viosamine | N-acetylviosamine (VioNAc) | N-acylated-4-amino-4,6-dideoxy-D-glucose |
| Chemical Structure | 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose | 4-(3-hydroxy-1-oxobutyl)-4,6-dideoxy-D-glucose (and its 2-methylated derivative) | 4-acetamido-4,6-dideoxy-D-glucose | 4-N-(3-hydroxy-3-methylbutyrate/3-hydroxybutyrate)-4,6-dideoxy-D-glucose |
| Core Moiety | Viosamine (4-amino-4,6-dideoxy-D-glucose) | Viosamine | Viosamine | Viosamine |
| Natural Occurrence | Bacillus anthracis (spore exosporium glycoprotein BclA)[1] | Pseudomonas syringae pv. tabaci 6605 (flagellin)[2][3] | Mimivirus (surface fibers), Pseudomonas syringae[1] | Shewanella oneidensis MR-4 (capsular polysaccharide) |
| Biological Role | Component of the immunodominant spore surface glycoprotein BclA.[4] Contributes to spore surface properties and hydrophobicity. | Essential for flagellar motility and virulence in host plants. Involved in host specificity. | Component of viral surface fibers, likely involved in host interaction. | Component of the capsular polysaccharide, influencing cell surface properties and adhesion. |
| Observed Biological Activity | A mutant lacking BclA (and therefore this compound) shows altered spore germination and increased binding to extracellular matrix proteins. The presence of spore antigens, including this compound-containing glycoproteins, contributes to vaccine efficacy against B. anthracis. | Disruption of its biosynthetic pathway leads to reduced swarming motility, altered antibiotic resistance, and a significantly lower ability to cause disease in tobacco plants. | The glycosylated fibers of Mimivirus, containing VioNAc, are thought to mimic bacteria to facilitate phagocytosis by its amoeba host. | Disruption of a putative capsular polysaccharide biosynthesis gene in S. oneidensis MR-1 enhances adhesion to electrodes and current generation in microbial fuel cells, suggesting the polysaccharide reduces cell adhesion. |
Signaling Pathways and Biosynthesis
The biosynthesis of viosamine and its derivatives is orchestrated by a cluster of genes often referred to as the "viosamine island". This gene cluster encodes the enzymes necessary for the multi-step conversion of a common sugar precursor, like UDP-D-glucose, into the final modified sugar.
Experimental Protocols
Analysis of Flagellin Glycosylation in Pseudomonas syringae
Objective: To determine the role of modified viosamine in bacterial motility and virulence.
Methodology:
-
Generation of Mutants: Site-directed mutagenesis is used to create mutant strains of P. syringae where the serine residues on the flagellin protein that are normally glycosylated are replaced with alanine. This prevents the attachment of the glycan.
-
Flagellin Isolation and Analysis: Flagellin proteins are isolated from both wild-type and mutant strains. The proteins are then analyzed by MALDI-TOF mass spectrometry to confirm the absence of glycosylation in the mutants and to characterize the glycan structure in the wild-type.
-
Motility Assay: Swarming motility is assessed by inoculating the bacterial strains onto soft agar plates and measuring the diameter of the bacterial swarm after a period of incubation.
-
Virulence Assay: Host plant leaves (e.g., tobacco) are inoculated with bacterial suspensions of wild-type and mutant strains. Disease symptoms and bacterial growth within the plant tissue are monitored over several days to assess virulence.
-
Antibiotic Resistance Assay: The tolerance of bacterial strains to various antibiotics is determined by measuring the minimum inhibitory concentration (MIC) using broth microdilution or disk diffusion assays.
Characterization of Capsular Polysaccharides from Shewanella oneidensis
Objective: To isolate and structurally characterize the capsular polysaccharide (CPS) and determine its role in cell adhesion.
Methodology:
-
Bacterial Culture and Polysaccharide Extraction: S. oneidensis is cultured in appropriate media. The CPS is then extracted from the cell surface, often using methods involving detergent treatment followed by ethanol precipitation.
-
Structural Analysis: The purified CPS is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the structure of the repeating oligosaccharide unit, including the identification of the N-acyl groups on the viosamine residue.
-
Generation of Biosynthesis Mutants: A mutant strain with a disruption in a putative CPS biosynthesis gene (e.g., SO3177) is generated using techniques like random transposon mutagenesis.
-
Adhesion Assay: The adhesion of wild-type and mutant strains to a surface (e.g., a graphite electrode in a microbial fuel cell) is quantified. This can be done by measuring the biomass attached to the surface or by monitoring a functional outcome of adhesion, such as current generation in an MFC.
Assessment of the Immunogenicity of this compound-Containing Glycoproteins
Objective: To evaluate the contribution of spore-associated antigens, including this compound, to the protective efficacy of an anthrax vaccine.
Methodology:
-
Vaccine Formulation: A vaccine is prepared using the protective antigen (PA) of B. anthracis, either alone or in combination with formaldehyde-inactivated spores (FIS), which present the native surface glycoproteins.
-
Immunization of Animal Models: Groups of laboratory animals (e.g., mice, guinea pigs) are immunized with the different vaccine formulations.
-
Challenge with Virulent Strain: After the immunization schedule is complete, the animals are challenged with a lethal dose of a virulent strain of B. anthracis. Survival rates are monitored to determine vaccine efficacy.
-
Serological Analysis: Blood samples are collected from the immunized animals to measure the antibody response. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify antibody titers against PA and spore antigens.
-
Toxin Neutralization Assay: The functional activity of the antibodies is assessed in a toxin neutralization assay. Sera from immunized animals are incubated with the anthrax toxin components (PA and lethal factor), and the mixture is then added to macrophage cell cultures. Cell viability is measured to determine the extent to which the antibodies can neutralize the toxin's cytotoxic effects.
Conclusion
The naturally occurring analogs of this compound, centered around the viosamine scaffold, represent a fascinating area of glycobiology with significant implications for bacterial pathogenesis and host-microbe interactions. The modifications to the core viosamine structure, particularly the N-acyl group, appear to be critical in defining the specific biological role of the glycan in its respective organism. While this compound on the B. anthracis spore is a key immunological target, the modified viosamine on the flagella of P. syringae is a crucial virulence factor. The variations observed in Shewanella and Mimivirus further highlight the diverse functional roles of these rare sugars in mediating interactions with the external environment. Further research into the specific structure-activity relationships of these molecules will undoubtedly provide valuable insights for the development of novel anti-infective strategies and targeted vaccines.
References
- 1. The rare sugar N-acetylated viosamine is a major component of Mimivirus fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defects in flagellin glycosylation affect the virulence of Pseudomonas syringae pv. tabaci 6605 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Genes Involved in the Glycosylation of Modified Viosamine of Flagellins in Pseudomonas syringae by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacillus anthracis exosporium protein BclA affects spore germination, interaction with extracellular matrix proteins, and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the specific detection of Bacillus anthracis is of paramount importance for both diagnostic and biodefense purposes. Anthrose, a unique monosaccharide found in the exosporium of B. anthracis spores, has emerged as a key biomarker for developing specific immunoassays. This guide provides a comparative assessment of the cross-reactivity of this compound-targeting antibodies with closely related species within the Bacillus cereus group, supported by experimental data and detailed protocols.
The high degree of genetic and morphological similarity among members of the Bacillus cereus group, which includes B. anthracis, B. cereus, B. thuringiensis, and B. mycoides, presents a significant challenge for the development of highly specific detection methods.[1][2][3] The potential for cross-reactivity of antibodies with surface antigens shared among these species can lead to false-positive results, compromising the reliability of diagnostic assays.[4][5] this compound, a component of the BclA glycoprotein on the spore surface, offers a promising target for achieving specificity.
Comparative Analysis of Antibody Specificity
Various studies have focused on generating and characterizing both polyclonal and monoclonal antibodies against this compound-containing oligosaccharides to evaluate their specificity for B. anthracis. The data consistently demonstrates that while a high degree of specificity can be achieved, some level of cross-reactivity, particularly with certain B. cereus strains, can occur.
Monoclonal Antibody Cross-Reactivity Profile
Monoclonal antibodies (mAbs) developed against an this compound-containing tetrasaccharide have shown a high specificity for B. anthracis spores. However, limited cross-reactivity with a few B. cereus strains has been observed in direct enzyme-linked immunosorbent assays (ELISA).
| Target Organism | Representative Strains | Reactivity with Anti-Anthrose mAbs |
| Bacillus anthracis | Ames, Sterne, Vollum | Positive |
| Bacillus cereus | ATCC 14579, ATCC 10987 | Negative |
| Bc1, Bc4 | Positive (Limited) | |
| Bacillus thuringiensis | kurstaki, israelensis | Negative |
| Bacillus mycoides | Negative | |
| Bacillus subtilis | Negative | |
| Table 1: Summary of cross-reactivity of anti-anthrose monoclonal antibodies with various Bacillus species as determined by direct spore ELISA. Data compiled from multiple sources. |
Polyclonal Antibody Cross-Reactivity Profile
Polyclonal antibodies generated by immunizing animals with inactivated B. anthracis spores or the synthetic this compound tetrasaccharide have also demonstrated good specificity. While generally showing minimal cross-reactivity, some polyclonal sera may exhibit broader recognition of other Bacillus species compared to monoclonal antibodies.
| Target Organism | Reactivity with Anti-Anthrose Polyclonal Abs |
| Bacillus anthracis | Strongly Positive |
| Bacillus cereus | Minimal to Low |
| Bacillus thuringiensis | Minimal |
| Bacillus mycoides | Minimal |
| Table 2: General cross-reactivity profile of polyclonal anti-anthrose antibodies with Bacillus cereus group species. |
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments used to assess the cross-reactivity of this compound antibodies.
Direct Spore Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is used to determine the binding of antibodies directly to intact spores coated on an ELISA plate.
Workflow for Direct Spore ELISA
Caption: Workflow for Direct Spore ELISA.
Methodology:
-
Spore Coating: 96-well microtiter plates are coated with a suspension of inactivated spores (e.g., 10^7 spores/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 2 hours at room temperature.
-
Primary Antibody Incubation: Plates are incubated with serial dilutions of the anti-anthrose antibody for 1 hour at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is added and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with PBST.
-
Detection: The substrate solution (e.g., TMB) is added, and the reaction is stopped with sulfuric acid.
-
Readout: The optical density is measured at 450 nm using a microplate reader.
Indirect Immunofluorescence Assay (IFA)
This technique visualizes the binding of antibodies to spores using fluorescence microscopy.
Workflow for Indirect Immunofluorescence Assay
Caption: Workflow for Indirect Immunofluorescence Assay.
Methodology:
-
Spore Preparation: Spore suspensions are washed and resuspended in PBS.
-
Slide Preparation: A small volume of the spore suspension is applied to a microscope slide and allowed to air dry. The spores are then heat-fixed.
-
Blocking: The slide is incubated with a blocking buffer for 30 minutes.
-
Primary Antibody Incubation: The slide is incubated with the anti-anthrose antibody for 1 hour in a humidified chamber.
-
Washing: The slide is washed three times with PBST.
-
Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody is applied and incubated for 1 hour in the dark.
-
Washing: The slide is washed three times with PBST.
-
Mounting: A coverslip is mounted using an anti-fade mounting medium.
-
Visualization: The slide is examined under a fluorescence microscope.
Logical Relationship of Cross-Reactivity Assessment
The assessment of antibody cross-reactivity follows a logical progression from initial screening to more detailed characterization, ensuring the selection of highly specific candidates for diagnostic applications.
Logical Flow of Cross-Reactivity Assessment
Caption: Logical flow for assessing antibody cross-reactivity.
Conclusion
Antibodies targeting the this compound monosaccharide on B. anthracis spores represent a highly promising approach for the specific detection of this high-consequence pathogen. While both monoclonal and polyclonal antibodies demonstrate a high degree of specificity, careful screening and characterization are essential to identify and mitigate any potential cross-reactivity with closely related Bacillus cereus group species. The experimental protocols outlined in this guide provide a robust framework for performing such assessments, enabling the development of reliable and accurate immunoassays for B. anthracis. The data indicates that while not entirely absent, the cross-reactivity of well-characterized anti-anthrose antibodies is minimal and often limited to a small subset of B. cereus strains. This underscores the importance of using a diverse panel of non-target organisms during the validation of any new diagnostic antibody.
References
- 1. Selection and Characterization of Single Domain Antibodies Specific for Bacillus anthracis Spore Proteins [mdpi.com]
- 2. Bacillus cereus, a Volatile Human Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacillus cereus Group: Bacillus Species with Pathogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Identification of Bacillus anthracis: From Conventional to Molecular Microbiology Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficiency and feasibility of different anthrose chemical synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Anthrose, a unique monosaccharide component of the exosporium of Bacillus anthracis, is a key target for the development of diagnostics, vaccines, and therapeutics against anthrax. Its complex structure, 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, presents a significant challenge for chemical synthesis. This guide provides a comparative overview of prominent synthetic routes to this compound and its derivatives, offering a detailed analysis of their efficiency and feasibility to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Route Efficiencies
The following table summarizes the key quantitative metrics for the different chemical synthesis routes to this compound derivatives that have been reported in the literature. These routes are distinguished by their choice of starting material, which significantly influences the overall efficiency and complexity of the synthesis.
| Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Feasibility Considerations |
| D-Galactose | Linear synthesis involving stereoselective manipulations of the galactose backbone. | ~15 | Not explicitly stated for the final this compound structure, but key intermediates are formed in good yields over several steps. | Readily available and relatively inexpensive starting material. The route involves standard carbohydrate chemistry techniques. |
| 2-Acetylfuran | De novo asymmetric synthesis, building the sugar core from an achiral precursor. | ~14 | Not explicitly stated for the final this compound structure, but key building blocks are synthesized in good yields. | Offers flexibility in accessing various stereoisomers. Requires expertise in asymmetric synthesis and catalysis. |
| D-Fucose | Utilization of a pre-existing 6-deoxyhexose scaffold. | Likely fewer steps than routes from non-deoxy sugars. | Data not available in the initial search. | D-Fucose is a relatively expensive starting material, which may limit large-scale synthesis. |
| D-Mannose | Conversion of a common hexose to the desired 4,6-dideoxy-D-glucose scaffold. | Likely a multi-step process involving deoxygenation and functional group interconversions. | Data not available in the initial search. | D-Mannose is an abundant and inexpensive starting material. The synthesis would require robust methods for selective deoxygenation. |
Detailed Synthetic Approaches and Methodologies
This section provides a more in-depth look at the synthetic strategies and includes detailed experimental protocols for key transformations.
Route 1: Synthesis from D-Galactose
This approach, reported by Crich and Vinogradova, leverages the stereochemistry of D-galactose to construct the this compound backbone.[1] A key feature of this synthesis is the introduction of the C4-amino group and the C6-deoxy functionality.
Experimental Protocol: Key Step - Reductive Amination for C4-Amino Group Introduction
-
Materials: Di-O-isopropylidene-D-galactodiald-1,5-pyranose, benzylamine, sodium triacetoxyborohydride, dichloromethane.
-
Procedure: To a solution of the dialdehyde in dichloromethane is added benzylamine. The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting amine is then purified by column chromatography.
Route 2: De Novo Asymmetric Synthesis from 2-Acetylfuran
This innovative route, developed by Guo and O'Doherty, builds the this compound core from the achiral starting material 2-acetylfuran.[2][3][4][5] This strategy allows for high stereocontrol and the potential to synthesize various this compound analogs.
Experimental Protocol: Key Step - Achmatowicz Rearrangement
-
Materials: Furanmethanol derivative, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane.
-
Procedure: The furanmethanol derivative is dissolved in dichloromethane and cooled to 0 °C. A solution of m-CPBA in dichloromethane is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting pyranone is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic pathway to an this compound derivative starting from D-Galactose.
Caption: De novo asymmetric synthesis of an this compound building block from 2-acetylfuran.
Feasibility and Scalability Considerations
The choice of a synthetic route is often dictated by practical considerations beyond the chemical elegance of the approach.
-
From D-Galactose: This route is attractive due to the low cost and availability of the starting material. The use of well-established carbohydrate chemistry makes it accessible to many synthetic chemistry laboratories. However, the linear nature of the synthesis may impact the overall yield, and the need for multiple protecting group manipulations can add to the complexity and cost of the process on a larger scale.
-
From 2-Acetylfuran: The de novo strategy offers significant flexibility and the potential for high stereocontrol. This can be advantageous for creating a library of this compound analogs for structure-activity relationship studies. The feasibility of this route on a large scale will depend on the cost and availability of the catalysts and reagents required for the asymmetric steps. The convergence of the synthesis could lead to higher overall yields in later stages.
Conclusion
The chemical synthesis of this compound remains a challenging endeavor. The choice between a carbohydrate-based approach, such as from D-galactose, and a de novo synthesis from an achiral precursor like 2-acetylfuran will depend on the specific goals of the research. For the production of the natural product, the D-galactose route may be more straightforward. For the exploration of novel analogs and for gaining a deeper understanding of the structure-activity relationships, the flexibility of the de novo approach is a significant advantage. Further research into optimizing the yields and reducing the step count of these and other potential routes, for instance from D-fucose or D-mannose, will be crucial for advancing the development of new tools to combat anthrax.
References
- 1. Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo asymmetric synthesis of anthrax tetrasaccharide and related tetrasaccharide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. De novo asymmetric synthesis of anthrax tetrasaccharide and related tetrasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating Gene Function in the Anthrose Operon: A Comparative Guide to Knockout and Complementation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene function within the anthrose operon of Bacillus anthracis, the causative agent of anthrax. The unique sugar, this compound, is a key component of the oligosaccharide chains on the major exosporium glycoprotein, BclA, and represents a potential target for diagnostics and therapeutics. Understanding the genetic basis of its biosynthesis is therefore of significant interest. Here, we detail how gene knockout and complementation studies have been pivotal in elucidating the roles of the individual genes within the this compound operon (antA, antB, antC, and antD).
The this compound Biosynthetic Pathway and the Role of the ant Operon
The exosporium of B. anthracis spores features a hair-like nap composed primarily of the glycoprotein BclA.[1] This protein is decorated with a pentasaccharide side chain, the terminal sugar of which is the novel monosaccharide, this compound.[1][2] The proposed biosynthetic pathway for this compound involves a four-gene operon, antABCD, which is essential for its synthesis.[1][3]
Gene knockout studies, where individual genes in the operon are systematically deleted, have been instrumental in assigning specific functions to each gene. The resulting changes in the BclA oligosaccharide structure provide direct evidence for the role of each enzyme in the biosynthetic pathway. Complementation, the process of reintroducing the deleted gene into the knockout mutant, is used to confirm that the observed phenotypic change is a direct result of the gene's absence and not due to unintended secondary mutations.
Comparative Analysis of this compound Operon Gene Knockouts
The function of each gene in the this compound operon has been validated by creating in-frame deletion mutants and analyzing the resulting BclA glycoprotein oligosaccharides, primarily through mass spectrometry. The following table summarizes the quantitative and qualitative changes observed in each knockout mutant compared to the wild-type strain.
| Gene Knockout | Proposed Gene Function | Effect on BclA Oligosaccharide | Mass Spectrometry Observations (Prominent Peaks) |
| Wild-Type | N/A | Normal pentasaccharide with terminal this compound | Pentasaccharide (m/z 933) and a methylated trisaccharide (m/z 542) |
| ΔantA | Enoyl-CoA hydratase | Production of abnormal pentasaccharides with this compound analogs containing shorter side chains | Reduced this compound-to-rhamnose ratio to about 50% of wild-type levels |
| ΔantB | dTDP-β-L-rhamnose α-1,3-L-rhamnosyl transferase | Absence of the pentasaccharide; only trisaccharides are present | Disappearance of the pentasaccharide peak (m/z 933) |
| ΔantC | Aminotransferase | Disappearance of the pentasaccharide and appearance of a tetrasaccharide lacking this compound | Disappearance of the pentasaccharide peak (m/z 933) and appearance of a new tetrasaccharide |
| ΔantD | N-acyltransferase | Disappearance of the pentasaccharide and appearance of a tetrasaccharide lacking this compound | Disappearance of the pentasaccharide peak (m/z 933) and appearance of a new tetrasaccharide |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for gene knockout and complementation in B. anthracis, based on established methods.
Gene Knockout via Allelic Exchange with a Temperature-Sensitive Plasmid
This method involves the replacement of the target gene with a selectable marker, followed by the removal of the marker to create a "markerless" deletion.
-
Construction of the Knockout Vector:
-
Amplify by PCR approximately 1 kb fragments of the DNA regions flanking the target gene (upstream and downstream).
-
Clone these flanking regions into a temperature-sensitive shuttle vector (e.g., pG-host9 derivative) on either side of a selectable marker, such as a kanamycin or spectinomycin resistance cassette.
-
The resulting plasmid is constructed in E. coli and then transformed into a non-methylating strain before introduction into B. anthracis.
-
-
Transformation of B. anthracis:
-
Prepare electrocompetent B. anthracis cells.
-
Introduce the knockout vector into B. anthracis by electroporation.
-
Select for transformants on media containing the appropriate antibiotic at the permissive temperature for plasmid replication (e.g., 30°C).
-
-
First Crossover (Integration):
-
Culture the transformants at a non-permissive temperature (e.g., 37°C or 43.5°C) to select for cells that have integrated the plasmid into the chromosome via a single homologous recombination event.
-
-
Second Crossover (Allelic Exchange):
-
Culture the integrants under conditions that promote a second crossover event, which will result in either the excision of the plasmid, leaving the wild-type gene, or the replacement of the target gene with the resistance cassette.
-
Screen for colonies that have lost the plasmid backbone (e.g., by replica plating to identify loss of a plasmid-borne resistance marker) but retain the resistance marker from the cassette.
-
-
Verification:
-
Confirm the gene knockout by PCR using primers that flank the target gene and by Southern blot analysis.
-
Complementation of the Knockout Mutant
To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the mutant strain.
-
Construction of the Complementation Vector:
-
Clone the full-length wild-type gene and its promoter into a shuttle vector that can replicate in B. anthracis.
-
This vector will also contain a different selectable marker than the one used for the knockout.
-
-
Transformation:
-
Introduce the complementation vector into the verified knockout mutant strain by electroporation.
-
Select for transformants on media containing the appropriate antibiotic for the complementation vector.
-
-
Phenotypic Analysis:
-
Analyze the complemented strain to confirm the restoration of the wild-type phenotype (e.g., normal BclA glycosylation) by mass spectrometry.
-
Visualizing the Workflow and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs.
References
- 1. This compound biosynthetic operon of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oligosaccharide side chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Enzymes Encoded by the this compound Biosynthetic Operon of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spore Proteome of Wild-Type vs. Anthrose-Deficient Bacillus anthracis
For Researchers, Scientists, and Drug Development Professionals
Introduction to B. anthracis Spores and the Role of Anthrose
Bacillus anthracis, the causative agent of anthrax, forms highly resilient endospores that are the primary infectious particles.[1][2] The outermost layer of the spore, the exosporium, is a critical interface between the spore and its environment, including the host.[2][3] A unique feature of the B. anthracis exosporium is the presence of this compound, a sugar moiety that glycosylates key surface proteins. This glycosylation is believed to play a role in the spore's interaction with the host. An this compound-deficient mutant, therefore, presents a valuable model for understanding the contribution of this specific glycosylation to the spore's biology and virulence.
Comparative Proteomic Analysis: Wild-Type vs. Inferred this compound-Deficient Spores
A direct quantitative comparison of the entire spore proteome between wild-type and an this compound-deficient mutant has not been extensively published. However, based on the known function of the this compound biosynthesis pathway, we can infer the primary differences will be in the post-translational modification of specific exosporium proteins.
The major protein component of the exosporium's hair-like nap is BclA (Bacillus collagen-like protein of anthracis), which is known to be glycosylated with this compound.[4] In an this compound-deficient mutant, BclA would be present but would lack this specific sugar modification. Other exosporium proteins may also be affected.
Below is a table summarizing the key known proteins of the B. anthracis exosporium and their expected status in an this compound-deficient mutant.
| Protein | Location/Function | Expected Status in this compound-Deficient Spores | Rationale |
| BclA | Major component of the exosporium nap, immunodominant antigen | Present, but lacking this compound glycosylation | The bclA gene would be expressed, but the machinery for this compound synthesis and attachment is absent. |
| ExsF/BxpB | Exosporium basal layer protein | Likely unaffected in its primary sequence | Not reported to be glycosylated with this compound. Its assembly role may be indirectly affected by changes in other exosporium components. |
| CotY | Outer spore coat protein homologue | Likely unaffected | Primarily a component of the spore coat, not the exosporium where this compound glycosylation is prominent. |
| ExsY | Exosporium protein | Unknown | Further research is needed to determine if it is a glycoprotein containing this compound. |
| CotB | Outer spore coat protein homologue | Likely unaffected | Primarily a component of the spore coat. |
| ExsK | Exosporium protein involved in maturation and germination | Assembly and maturation may be altered | Its maturation is dependent on BclA and ExsFA/BxpB, which could be affected by the lack of proper BclA glycosylation. |
| Alanine racemase | Exosporium-associated enzyme | Likely unaffected | Its presence in the exosporium is not known to be dependent on this compound glycosylation. |
| Inosine hydrolase | Exosporium-associated enzyme | Likely unaffected | Its presence in the exosporium is not known to be dependent on this compound glycosylation. |
Experimental Protocols
To perform a comparative proteomic analysis of wild-type and this compound-deficient B. anthracis spores, the following methodologies are typically employed.
Spore Preparation and Protein Extraction
-
Spore Culture and Purification: B. anthracis strains (wild-type and this compound-deficient mutant) are cultured on a sporulation-permissive medium (e.g., modified G medium) for several days to induce sporulation. Spores are then harvested and purified from vegetative cells and debris by repeated washing with sterile, cold, deionized water and density gradient centrifugation (e.g., using Hypaque-76). Purity is assessed by phase-contrast microscopy.
-
Protein Extraction from Spores:
-
For total spore protein: Purified spores are mechanically disrupted using bead beating with glass beads in an extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
For exosporium and coat proteins: A chemical extraction method is used. Spores are treated with a decoating agent (e.g., a solution containing SDS, DTT, and urea) at an elevated temperature to solubilize the exosporium and coat proteins.
-
Proteomic Analysis by Mass Spectrometry
-
Protein Quantification: The total protein concentration in the extracts is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Equal amounts of protein from wild-type and mutant spore extracts are taken for analysis.
-
Proteins are typically reduced (with DTT), alkylated (with iodoacetamide), and then digested into peptides using a protease such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures are separated by reverse-phase liquid chromatography.
-
The separated peptides are then ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer acquires MS1 spectra (to measure peptide masses) and MS2 spectra (to determine peptide sequences).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Peptide sequences are identified by searching the MS2 spectra against a B. anthracis protein database.
-
Protein abundance can be quantified using either label-free quantification (LFQ) or isotopic labeling methods (e.g., TMT, SILAC).
-
Statistical analysis is performed to identify proteins that are differentially abundant between the wild-type and this compound-deficient spores.
-
Visualizing Key Biological Pathways
The following diagrams illustrate the conceptual workflow for the comparative proteomic analysis and the biosynthesis of this compound.
Caption: Comparative Proteomic Workflow.
Caption: this compound Biosynthesis and Glycosylation of BclA.
References
- 1. Proteomic studies of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Composition of the Bacillus anthracis Endospore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Beyond the spore, the exosporium sugar this compound impacts vegetative Bacillus anthracis gene regulation in cis and trans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anthracene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of Anthracene, a polycyclic aromatic hydrocarbon, ensuring the protection of laboratory personnel and the environment. Adherence to these guidelines is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions:
Before beginning any disposal process, it is crucial to be aware of the hazards associated with Anthracene. It is classified as a skin irritant, can cause serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear eye and face protection.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Step-by-Step Disposal Procedure:
The disposal of Anthracene must be conducted in a manner that minimizes environmental release and ensures the safety of all personnel.
-
Collection:
-
Collect waste Anthracene and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed when not in use.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Waste Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Do not let the product enter drains, as it is very toxic to aquatic life.
-
All chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Spill Management:
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
For solid spills, pick up and arrange disposal without creating dust. Sweep up the material and shovel it into a suitable, closed container for disposal.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
-
Decontamination: Thoroughly clean the spill area with soap and water.
Quantitative Data Summary:
| Property | Value | Reference |
| Melting Point/Freezing Point | 210 - 215 °C (410 - 419 °F) | |
| Initial Boiling Point | 340 °C (644 °F) | |
| GHS Hazard Statements | H315, H319, H335, H410 |
Experimental Protocols:
While this document focuses on disposal, any experimental protocol involving Anthracene should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of in-situ analytical techniques where possible.
Anthracene Disposal Decision Pathway:
The following diagram illustrates the logical flow for the proper disposal of Anthracene waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of Anthracene waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
